molecular formula C26H34O11 B159446 Urolignoside CAS No. 131723-83-6

Urolignoside

货号: B159446
CAS 编号: 131723-83-6
分子量: 522.5 g/mol
InChI 键: NYAPVWGUAUDHRY-KUCLMONLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Urolignoside is a naturally occurring lignan compound identified in various plant species used in traditional medicine, making it a compound of interest in phytochemical and pharmacological research. It has been isolated from plants such as Sarcandrae herba (Sarcandra glabra) and Helicteres angustifolia . Its presence in these botanicals positions this compound as a marker compound in studies focused on the quality control, authentication, and chemotaxonomic classification of medicinal plants . Research efforts utilize advanced analytical techniques like UPLC-Q-TOF-MS/MS for its identification and characterization in complex plant extracts . As a constituent of plants with historical medicinal use, it is a relevant subject for further investigation into the bioactive principles of natural products. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic or therapeutic procedures for humans or animals. It is the responsibility of the purchaser to ensure that their handling and application of this material comply with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O11/c1-33-18-10-14(5-6-17(18)35-26-23(32)22(31)21(30)20(12-29)36-26)24-16(11-28)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h5-6,8-10,16,20-24,26-32H,3-4,7,11-12H2,1-2H3/t16-,20+,21+,22-,23+,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAPVWGUAUDHRY-KUCLMONLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317999
Record name Urolignoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131723-83-6
Record name Urolignoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131723-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urolignoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Urolignoside?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolignoside is a neolignan glycoside, a class of naturally occurring phenolic compounds. It is found in various plant species, including Lysimachia clethroides and the fruits of Cinnamomum zeylanicum. Structurally, it is characterized by a dihydrobenzofuran ring system linked to a methoxyphenyl group, with a glucose moiety attached via a glycosidic bond. Preliminary studies have highlighted the antioxidant and radical scavenging properties of this compound, suggesting its potential for further investigation in the context of oxidative stress-related pathologies. This document provides a detailed overview of the chemical structure, properties, and known biological activities of this compound, along with relevant experimental protocols.

Chemical Structure and Properties

This compound possesses a complex stereochemistry that is crucial for its biological activity. The core structure is a 2,3-dihydrobenzofuran (B1216630) ring, substituted with a hydroxymethyl group at the 3-position and a 3-hydroxypropyl group at the 5-position. A methoxy (B1213986) group is present at the 7-position of this ring system. The 2-position of the dihydrobenzofuran ring is connected to a 2-methoxyphenoxy group, which in turn is glycosidically linked to a β-D-glucopyranoside unit.

The systematic IUPAC name for this compound is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₆H₃₄O₁₁[1][3]
Molecular Weight 522.54 g/mol [3]
CAS Number 131723-83-6
Appearance Powder
Solubility DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)
Hydrogen Bond Acceptor Count 11
Hydrogen Bond Donor Count 6
Rotatable Bond Count 10

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: The proton NMR spectrum of this compound would be complex, exhibiting characteristic signals for the aromatic protons on both the dihydrobenzofuran and methoxyphenyl rings. Distinct signals for the two methoxy groups would be observed as singlets, typically in the range of δ 3.5-4.0 ppm. The protons of the propyl side chain and the hydroxymethyl group would show characteristic multiplets. The anomeric proton of the glucose unit would appear as a doublet in the region of δ 4.5-5.5 ppm, with a coupling constant indicative of a β-glycosidic linkage. The remaining sugar protons would resonate in the δ 3.0-4.0 ppm region.

  • ¹³C-NMR: The carbon NMR spectrum would show 26 distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (δ 100-160 ppm). The anomeric carbon of the glucose unit would be identifiable around δ 100-105 ppm. The signals for the two methoxy carbons would appear around δ 55-60 ppm. The remaining aliphatic carbons of the dihydrobenzofuran core, the propyl side chain, the hydroxymethyl group, and the glucose moiety would be found in the upfield region of the spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₂₆H₃₄O₁₁ by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in MS/MS experiments would correspond to the loss of the glucose moiety and subsequent fragmentation of the aglycone, further confirming the structure.

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is its antioxidant and radical scavenging capacity. This activity is attributed to the phenolic nature of the molecule.

Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

Lignans, the class of compounds to which this compound belongs, are known to exert their antioxidant effects primarily through a Hydrogen Atom Transfer (HAT) mechanism. In this process, the phenolic hydroxyl groups on the this compound molecule donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting this compound radical is stabilized by resonance, making it relatively unreactive and preventing it from propagating further radical reactions. The benzylic hydrogen atoms in the dihydrobenzofuran ring may also contribute to this radical scavenging activity.

Experimental Protocols

The following are detailed protocols for assays used to evaluate the antioxidant activity of this compound.

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound from Lysimachia clethroides is not extensively documented in readily available literature, a general procedure can be outlined based on standard phytochemical methods for isolating lignan (B3055560) glycosides. The process involves solvent extraction followed by multi-step column chromatography.

General Protocol:

  • Extraction: Air-dried and powdered aerial parts of Lysimachia clethroides are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The fraction containing this compound would be determined by thin-layer chromatography (TLC) analysis.

  • Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by TLC.

  • Further Purification: Fractions containing this compound are pooled and may require further purification using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to test a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each this compound dilution to separate wells. Add 180 µL of the 0.1 mM DPPH solution to each well. For the control, add 20 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

β-Carotene-Linoleic Acid Bleaching Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

Protocol:

  • Preparation of β-Carotene-Linoleic Acid Emulsion: Dissolve 2 mg of β-carotene in 10 mL of chloroform. To 1 mL of this solution, add 20 mg of linoleic acid and 200 mg of Tween 40. Remove the chloroform using a rotary evaporator at 40°C. Immediately add 50 mL of distilled water and shake vigorously to form an emulsion.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Reaction Mixture: In a 96-well microplate, add 200 µL of the β-carotene-linoleic acid emulsion to each well. Add 50 µL of each this compound dilution to separate wells. For the control, add 50 µL of the solvent instead of the sample.

  • Incubation and Measurement: Measure the initial absorbance of each well at 470 nm (t=0). Incubate the plate at 50°C for 2 hours. After incubation, measure the final absorbance at 470 nm (t=2h).

  • Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching using the following formula: % Inhibition = [ 1 - (Absorbance of Sample at t=0 - Absorbance of Sample at t=2h) / (Absorbance of Control at t=0 - Absorbance of Control at t=2h) ] x 100

Visualizations

The following diagrams illustrate the general workflow for the isolation of this compound and its proposed antioxidant mechanism.

Urolignoside_Isolation_Workflow plant_material Plant Material (Lysimachia clethroides) extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

General workflow for the isolation and identification of this compound.

Antioxidant_Mechanism cluster_this compound This compound cluster_Radical Free Radical cluster_Products Products Urolignoside_OH This compound-OH Free_Radical Free Radical (R•) Urolignoside_O This compound Radical (this compound-O•) (Resonance Stabilized) Urolignoside_OH->Urolignoside_O H• Donation (HAT) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical H• Acceptance

References

Urolignoside: A Technical Deep-Dive into its Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urolignoside, a naturally occurring lignan (B3055560) derivative found in plants such as Salacia chinensis and Camellia amplexicaulis, is emerging as a compound of interest for its potential health benefits. This technical guide synthesizes the current understanding of the antioxidant mechanism of action of this compound, providing an in-depth analysis of its direct free-radical scavenging capabilities and its role in modulating cellular antioxidant defense pathways. This document is intended to serve as a comprehensive resource, consolidating available data, detailing experimental methodologies, and visualizing complex biological processes to facilitate further research and drug development efforts.

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism and play a dual role in biological systems. While essential for signaling pathways and immune responses, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants mitigate the damaging effects of ROS through various mechanisms. This compound has been identified as a potent antioxidant, and this guide will explore the molecular underpinnings of this activity.

Core Antioxidant Mechanisms of this compound

The antioxidant strategy of this compound appears to be two-pronged, involving both direct interaction with free radicals and the modulation of endogenous antioxidant systems.

Direct Radical Scavenging Activity

This compound has demonstrated significant efficacy in directly neutralizing free radicals. This activity is primarily attributed to its chemical structure, which facilitates the donation of hydrogen atoms or electrons to stabilize reactive oxygen species.

Data Summary: In Vitro Antioxidant Assays

Quantitative data from in vitro assays provide evidence for the direct antioxidant capacity of this compound. The following table summarizes the available data.

AssayConcentrationIncubation TimeResultReference
DPPH Radical Scavenging12.5 mg/L20 minSignificant, dose-dependent activity[1]
DPPH Radical Scavenging25 mg/L20 minSignificant, dose-dependent activity[1]
β-carotene-linoleate model50 mg/L2 hrDose-dependent antioxidant activity[1]
β-carotene-linoleate model100 mg/L2 hrDose-dependent antioxidant activity[1]

Note: The data presented is based on information from a commercial supplier and awaits full validation from peer-reviewed primary literature[1].

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared and kept in the dark.

    • Various concentrations of the this compound solution are added to the DPPH solution.

    • The mixture is incubated at room temperature for a specified time (e.g., 20 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

    • The radical scavenging activity is calculated as the percentage of DPPH discoloration compared to a control (DPPH solution without the antioxidant). Ascorbic acid or Trolox is commonly used as a positive control.

  • β-Carotene-Linoleate Model Assay:

    • A solution of β-carotene in chloroform (B151607) is prepared.

    • Linoleic acid and Tween 80 are added to the β-carotene solution.

    • The chloroform is evaporated under vacuum to form a film.

    • Oxygenated distilled water is added, and the mixture is shaken to form an emulsion.

    • Aliquots of the emulsion are transferred to test tubes containing different concentrations of this compound.

    • The tubes are incubated at a specific temperature (e.g., 50°C) for a set duration (e.g., 2 hours).

    • The absorbance is measured periodically at 470 nm.

    • The antioxidant activity is determined by comparing the rate of β-carotene bleaching in the presence of this compound to that of a control.

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Urolignoside_stock Prepare this compound Stock Solution Mix Mix this compound dilutions with DPPH solution Urolignoside_stock->Mix DPPH_solution Prepare 0.1 mM DPPH in Methanol (in dark) DPPH_solution->Mix Incubate Incubate at Room Temp (e.g., 20 min) Mix->Incubate Measure_Abs Measure Absorbance at ~517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate

DPPH radical scavenging assay workflow.
Modulation of Endogenous Antioxidant Defense Systems

Beyond direct scavenging, a key mechanism for many polyphenolic antioxidants is the upregulation of the cellular antioxidant machinery. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct evidence for this compound's activity on this pathway is still forthcoming, its structural similarity to other Nrf2-activating polyphenols suggests this is a highly probable mechanism of action.

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including:

  • Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme to produce the antioxidant biliverdin.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme.

Hypothesized Nrf2-ARE Activation by this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces conformational change in Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces conformational change in Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE Antioxidant Response Element (ARE) Nrf2_sMaf->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Initiates Transcription

References

Urolignoside and its Putative Role in Mitigating Oxidative Stress Through Free Radical Scavenging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Urolignoside, a dihydrobenzofuran lignan (B3055560) found in medicinal plants such as Salacia chinensis and Camellia amplexicaulis, is emerging as a compound of interest for its potential antioxidant properties. This technical guide consolidates the current understanding of the role of lignans (B1203133), particularly those with a dihydrobenzofuran core, in free radical scavenging and explores the putative mechanisms by which this compound may contribute to cellular antioxidant defenses, with a focus on direct radical quenching and the potential activation of the Nrf2 signaling pathway. This document aims to provide a comprehensive resource for researchers and professionals in drug development by detailing relevant experimental protocols, presenting comparative data from related compounds, and visualizing key molecular pathways.

Introduction to this compound and Oxidative Stress

This compound is a lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans are recognized for their diverse biological activities, including antioxidant and anti-inflammatory effects. Structurally, this compound is a dihydrobenzofuran neolignan, a scaffold that has been associated with potent antioxidant activity in several studies.

Free radicals, such as superoxide (B77818) (O₂⁻), hydroxyl (•OH), and nitric oxide (NO•), are highly reactive molecules that can inflict damage on vital cellular components, including lipids, proteins, and DNA. This damage, termed oxidative stress, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage.

While direct experimental evidence on the free radical scavenging activity of this compound is currently limited, its chemical structure and the known antioxidant properties of the lignan class of compounds and the plant species in which it is found suggest a significant potential for such activity.

Mechanisms of Free Radical Scavenging by Lignans

Lignans can exert their antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: Phenolic hydroxyl groups present in the structure of many lignans can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting lignan radical is often stabilized by resonance, making it less reactive. Lignans containing catechol (3,4-dihydroxyphenyl) or guaiacyl (3-methoxy-4-hydroxyphenyl) moieties are particularly effective radical scavengers[1].

  • Metal Ion Chelation: Some lignans can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.

  • Activation of Endogenous Antioxidant Systems: A crucial mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][3].

The Nrf2 Signaling Pathway: A Potential Target for this compound

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances[2][3].

Several lignans have been shown to activate the Nrf2 pathway, suggesting that this could be a key mechanism for their antioxidant and anti-inflammatory effects. Given that this compound belongs to the lignan family, it is plausible that it may also modulate this critical protective pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and promotes ubiquitination Keap1->Cul3 Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., Free Radicals) ROS->Keap1 Induces conformational change This compound This compound (Putative Activator) This compound->Keap1 Potential Inhibition ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization

Figure 1: Putative activation of the Nrf2 signaling pathway by this compound.

Quantitative Antioxidant Activity Data of Structurally Related Compounds

Table 1: DPPH Radical Scavenging Activity of Related Lignans and Extracts

Compound/ExtractIC₅₀/EC₅₀ (µM or µg/mL)Reference CompoundReference IC₅₀/EC₅₀Source
Dihydrobenzofuran neolignan derivative (Lycocernuaside C)8.6 ± 0.2 µMAscorbic Acid23.6 ± 0.8 µM
Dihydrobenzofuran neolignan derivative (Cedrusin)13.7 ± 0.4 µMAscorbic Acid23.6 ± 0.8 µM
Salacia chinensis root extract (50% acetone)Not reported in IC₅₀Trolox-
Camellia japonica flower extract86.8 µg/mL--
Camellia sinensis leaf extract69.51 µg/mLAscorbic Acid10.70 µg/mL

Table 2: ABTS Radical Scavenging Activity of Related Lignans and Extracts

Compound/ExtractIC₅₀/EC₅₀ (µM or µg/mL)Reference CompoundReference IC₅₀/EC₅₀Source
Secoisolariciresinol80 µM--
Salacia chinensis root extract (50% acetone)414 mM TE/gTrolox-
Camellia japonica leaf extract23.74 µg/mL--

Detailed Experimental Protocols

To facilitate further research into the antioxidant properties of this compound, detailed protocols for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Principle: The reduction of the DPPH radical is followed by monitoring the decrease in its absorbance at approximately 517 nm.

  • Reagents and Equipment:

    • DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

    • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

    • Methanol or ethanol

    • UV-Vis spectrophotometer

    • 96-well microplate (optional)

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution.

    • In a test tube or microplate well, add a specific volume of the this compound solution (e.g., 100 µL).

    • Add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • A control is prepared using the solvent instead of the this compound solution. A blank contains only the solvent.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Urolignoside_Dilutions Prepare this compound Serial Dilutions Mix Mix this compound Dilution with DPPH Solution Urolignoside_Dilutions->Mix DPPH_Solution Prepare DPPH Working Solution DPPH_Solution->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC₅₀ Value Calculate_Scavenging->Determine_IC50

References

The Ascendant Therapeutic Potential of Lignan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the specific derivatization of urolignosides remains a nascent field with limited dedicated literature, the broader class of lignans, to which urolignosides belong, offers a rich landscape of synthetic derivatives with significant and diverse bioactivities. Lignans are a large group of polyphenolic compounds derived from the shikimic acid pathway, characterized by the dimerization of two phenylpropane units. Their diverse structures have served as a fertile ground for medicinal chemists, leading to the development of numerous derivatives with enhanced or novel therapeutic properties. This technical guide provides an in-depth overview of the synthesis, bioactivities, and mechanisms of action of various lignan (B3055560) derivatives, offering a valuable resource for researchers in drug discovery and development.

Quantitative Bioactivity Data of Lignan Derivatives

The following tables summarize the quantitative bioactivities of various synthetic lignan derivatives, categorized by their primary therapeutic potential.

Table 1: Anticancer Activity of Lignan Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1e Lignan GlycosideA549 (Lung)0.001[1]
HCT116 (Colon)0.0083[1]
MCF-7 (Breast)0.0021[1]
K562 (Leukemia)0.0012[1]
Thio-salvinal (4) Benzothiophene LignanDLD-1 (Colon)0.57[2]
PANC-1 (Pancreatic)0.95
A549 (Lung)0.63
Compound 9 DibenzylbutyrolactoneT47D (Breast)8
Compound 14 DibenzylbutyrolactoneT47D (Breast)0.16

Table 2: Anti-inflammatory Activity of Lignan Derivatives

Compound IDDerivative ClassAssayInhibition/IC50Reference
(-)-6,6'-diaminohinokinin (4) DibenzylbutyrolactoneRat Paw Edema (30 mg/kg)82% inhibition
Leoligin Analog Furan-type LignanNF-κB InhibitionIC50 values reported
Gomisin N DibenzocyclooctadieneROS LevelSignificant increase
Schisandrin A DibenzocyclooctadieneNO and PGE2 ReleaseDecreased

Table 3: Antioxidant Activity of Lignan Derivatives

Compound IDDerivative ClassAssayIC50 (µg/mL)Reference
Compound 8 Furofuran LignanABTS Radical Scavenging1.35 ± 0.01
DPPH Radical Scavenging2.94 ± 0.01

Experimental Protocols

This section details the methodologies for the synthesis and bioactivity evaluation of representative lignan derivatives.

Synthesis of Lignan Glycoside Analogue (1e)

This protocol is based on the synthesis of novel lignan glycosides as anticancer agents.

  • Starting Material: A suitable aglycone (lignan) and a protected glycosyl donor are required.

  • Glycosylation: The aglycone is reacted with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., TMSOTf) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Deprotection: Once the glycosylation is complete, the protecting groups on the sugar moiety are removed. The specific deprotection conditions depend on the nature of the protecting groups used (e.g., Zemplén deacetylation for acetyl groups using sodium methoxide (B1231860) in methanol).

  • Purification: The final product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system.

  • Characterization: The structure of the synthesized lignan glycoside is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized lignan derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

NF-κB Inhibition Assay

This protocol describes a method to assess the inhibitory effect of lignan derivatives on the NF-κB signaling pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment and Stimulation: The transfected cells are pre-treated with various concentrations of the lignan derivatives for a certain period before being stimulated with an NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).

  • Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compounds on NF-κB activity is determined by the reduction in luciferase activity compared to the stimulated control. IC50 values can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Lignan derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Bioactivity Evaluation start Starting Materials (Lignan & Glycosyl Donor) glycosylation Glycosylation start->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification deprotection->purification characterization Characterization (NMR, HRMS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity inflammation Anti-inflammatory Assay (e.g., NF-κB) characterization->inflammation antioxidant Antioxidant Assay (e.g., DPPH) characterization->antioxidant

Figure 1: General experimental workflow for the synthesis and bioactivity evaluation of lignan derivatives.

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex IkB IκB IKK_complex->IkB P Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p65/p50) NFkB->IkB Inhibited by Nucleus Nucleus NFkB->Nucleus Lignan Lignan Derivatives Lignan->IKK_complex Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n NF-κB NFkB_n->Gene_Transcription Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modification Lignan Lignan Derivatives Lignan->Keap1 Inhibition of Nrf2 binding Ubiquitination Ubiquitination & Degradation Keap1->Ubiquitination Nrf2 Nrf2 Nrf2->Keap1 Bound to Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Nrf2_n->ARE

References

Review of Urolignoside and its therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Urolignoside is a lignan (B3055560), a class of polyphenolic compounds found in various plants. While lignans (B1203133), as a group, have garnered scientific interest for their potential health benefits, including antioxidant and anti-inflammatory properties, specific research on this compound is limited. This technical guide aims to provide a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, natural sources, and putative therapeutic activities. However, a significant gap in the scientific literature exists regarding quantitative data on its biological effects and the specific signaling pathways it modulates. This document will summarize the available information and highlight the areas where further research is critically needed to fully elucidate the therapeutic potential of this compound.

Introduction

Lignans are a diverse group of phytochemicals derived from the oxidative dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and are precursors to the mammalian enterolignans, enterodiol (B191174) and enterolactone, which are produced by the gut microbiota and are known to exert various biological effects. This compound, a specific lignan glycoside, has been identified in several plant species. This guide provides a detailed overview of its known characteristics.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C₂₆H₃₄O₁₁--INVALID-LINK--
Molecular Weight 522.5 g/mol --INVALID-LINK--
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol--INVALID-LINK--
Synonyms (7S,8R)-Urolignoside, this compound--INVALID-LINK--

Natural Sources

This compound has been isolated from a variety of plant species, suggesting its distribution across different plant families.

Plant SpeciesFamily
Salacia chinensisCelastraceae
Cinnamomum verum (Cinnamon)Lauraceae
Camellia amplexicaulisTheaceae

Therapeutic Potential (Qualitative Overview)

While quantitative data for this compound is scarce, the therapeutic potential of lignans, in general, suggests areas where this compound might exhibit activity. It is important to emphasize that the following are potential areas of investigation for this compound and are not based on specific experimental evidence for this compound.

Antioxidant Activity

Lignans are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is a key area for future quantitative investigation of this compound.

Anti-inflammatory Effects

Many polyphenolic compounds, including lignans, have demonstrated anti-inflammatory effects. This is often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The potential of this compound to inhibit pro-inflammatory enzymes and cytokines warrants further study.

Anticancer Potential

Some lignans have been investigated for their potential anticancer activities, which may involve mechanisms such as induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The cytotoxic effects of this compound against various cancer cell lines remain to be determined.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of lignans suggest a potential role in neuroprotection. By mitigating oxidative stress and inflammation in the central nervous system, lignans could theoretically offer protection against neurodegenerative diseases. This is another promising, yet unexplored, avenue for this compound research.

Experimental Protocols for Future Research

To address the current knowledge gap, the following standard experimental protocols are recommended for quantifying the therapeutic potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The degree of discoloration, measured by the decrease in absorbance at a specific wavelength (typically around 517 nm), is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of 0.1 mM.

  • Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.

  • Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution. A control containing the solvent instead of the this compound solution should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined by plotting the percentage of inhibition against the concentration of this compound.

β-Carotene-Linoleic Acid Bleaching Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

Principle: Linoleic acid, upon oxidation, generates free radicals that attack the highly unsaturated β-carotene. This leads to the bleaching of β-carotene's characteristic orange color. An antioxidant can prevent this bleaching by neutralizing the free radicals.

Protocol:

  • Preparation of β-carotene-linoleic acid emulsion: Dissolve β-carotene in chloroform (B151607). Add linoleic acid and an emulsifier (e.g., Tween 40). Remove the chloroform using a rotary evaporator. Add oxygenated distilled water and shake vigorously to form an emulsion.

  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.

  • Reaction: Add the this compound solutions to aliquots of the β-carotene-linoleic acid emulsion. A control containing the solvent instead of the this compound solution should be included.

  • Incubation: Incubate the samples in a water bath at a specific temperature (e.g., 50°C) for a set period (e.g., 2 hours).

  • Measurement: Measure the absorbance of the samples at a specific wavelength (e.g., 470 nm) at regular intervals.

  • Calculation: The antioxidant activity can be expressed as the percentage of inhibition of β-carotene bleaching.

Proposed Signaling Pathways for Investigation

Based on the known activities of other lignans, the following signaling pathways are proposed as key targets for future mechanistic studies of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Investigating whether this compound can inhibit the activation of NF-κB and the subsequent expression of pro-inflammatory genes would be a crucial step in understanding its potential anti-inflammatory effects.

NF_kB_Pathway cluster_0 Cytoplasm Inflammatory Stimuli Inflammatory Stimuli This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Degradation IκBα->Degradation Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation and cancer. Determining the effect of this compound on the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) would provide insight into its potential anti-inflammatory and anticancer activities.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli This compound This compound MAPKKK MAPKKK This compound->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors P Cellular Response Cellular Response Transcription Factors->Cellular Response

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Conclusion and Future Directions

Methodological & Application

Application Notes and Protocols for Urolignoside Extraction from Cinnamon Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction, purification, and quantification of urolignoside from cinnamon bark (Cinnamomum spp.). Urolignosides are a class of lignans (B1203133) that have garnered interest for their potential pharmacological activities, including antioxidant properties[1][2]. The following protocols are designed to provide a reproducible methodology for obtaining this compound for research and drug development purposes. The procedure involves an initial ultrasound-assisted extraction with aqueous ethanol (B145695), followed by a multi-step purification process involving liquid-liquid partitioning and column chromatography. Quantification is achieved through High-Performance Liquid Chromatography (HPLC), and structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Urolignosides and Cinnamon Bark

Urolignosides are glycosides of lignans, a major class of phytoestrogens. They are found in various plant materials and have been the subject of research for their potential health benefits. Cinnamon bark, a widely used spice, is known to contain a diverse array of bioactive compounds, including cinnamaldehyde, eugenol, and various polyphenols. Notably, this compound has been identified in and purified from an aqueous extract of cinnamon, indicating that cinnamon bark is a viable source for this compound. The extraction and purification of urolignosides are crucial steps for their further pharmacological evaluation.

Experimental Protocols

Materials and Reagents
  • Cinnamon bark (finely ground powder)

  • Ethanol (95%, HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Deionized water

  • This compound analytical standard (>98% purity)

  • Diaion® HP-20 resin

  • Sephadex® LH-20 resin

  • Solid Phase Extraction (SPE) cartridges (C18)

  • 0.45 µm syringe filters

Equipment
  • Ultrasonic bath

  • Rotary evaporator

  • Freeze dryer (lyophilizer)

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

Extraction of Crude this compound

This protocol utilizes ultrasound-assisted extraction (UAE), a method known for its efficiency in extracting bioactive compounds from plant matrices.

Protocol: Ultrasound-Assisted Extraction

  • Sample Preparation: Weigh 100 g of finely ground cinnamon bark powder.

  • Solvent Addition: Place the powder in a 2 L Erlenmeyer flask and add 1 L of 70% aqueous ethanol (700 mL ethanol and 300 mL deionized water).

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 60 minutes at a controlled temperature of 50°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of the target compounds.

  • Solvent Evaporation: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

  • Lyophilization: Freeze the remaining aqueous extract and lyophilize to obtain a dry crude extract powder. Store the crude extract at -20°C until further purification.

Purification of this compound

A multi-step purification process is employed to isolate this compound from the complex crude extract.

Protocol: Multi-Step Purification

  • Liquid-Liquid Partitioning:

    • Dissolve 10 g of the lyophilized crude extract in 200 mL of deionized water.

    • Transfer the aqueous solution to a 500 mL separatory funnel.

    • Perform liquid-liquid partitioning by adding 200 mL of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the aqueous layer (lower layer). The ethyl acetate layer, containing less polar compounds, can be discarded or saved for other analyses.

    • Repeat the partitioning of the aqueous layer two more times with fresh ethyl acetate.

    • The resulting aqueous fraction is enriched with polar glycosides, including this compound.

  • Macroporous Resin Column Chromatography:

    • Pack a glass column (5 cm diameter x 50 cm length) with Diaion® HP-20 resin, pre-equilibrated with deionized water.

    • Load the aqueous fraction onto the column.

    • Wash the column with 2 bed volumes (BV) of deionized water to remove highly polar impurities such as sugars.

    • Elute the column with a stepwise gradient of aqueous ethanol:

      • 2 BV of 20% ethanol

      • 5 BV of 50% ethanol (this fraction is expected to contain this compound)

      • 2 BV of 95% ethanol (to wash the column)

    • Collect fractions of the 50% ethanol eluate and monitor by TLC or HPLC to identify the fractions containing this compound.

  • Size Exclusion Chromatography:

    • Combine the this compound-rich fractions from the Diaion HP-20 column and concentrate using a rotary evaporator.

    • Pack a glass column (2.5 cm diameter x 100 cm length) with Sephadex® LH-20 resin, pre-equilibrated with methanol.

    • Dissolve the concentrated sample in a minimal amount of methanol and load it onto the Sephadex LH-20 column.

    • Elute the column with methanol at a flow rate of 1 mL/min.

    • Collect fractions and monitor by HPLC to obtain purified this compound.

  • Final Purification by Solid Phase Extraction (SPE):

    • For obtaining a highly pure sample for analytical standard preparation, the fractions from the Sephadex LH-20 column can be further purified using a C18 SPE cartridge.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the sample dissolved in a small amount of water.

    • Wash with water to remove any remaining salts.

    • Elute the purified this compound with methanol.

    • Evaporate the solvent to obtain the final purified this compound.

Quantification by HPLC

Protocol: High-Performance Liquid Chromatography (HPLC)

  • HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% formic acid in deionized water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV detection at 280 nm.

  • Quantification: Prepare a calibration curve using a this compound analytical standard at five different concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL). The concentration of this compound in the extracts is determined by comparing the peak area with the calibration curve.

Structural Confirmation by NMR

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., Methanol-d4).

  • Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on an NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm its identity. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural elucidation.

Data Presentation

Table 1: Summary of Extraction and Purification Yields

StepInput Mass (g)Output Mass (g)This compound Purity (%)This compound Recovery (%)
Crude Extraction100 (bark powder)15.2 (crude extract)~1.5100
Liquid-Liquid Partitioning10 (crude extract)6.8 (aqueous fraction)~2.298
Diaion HP-20 Chromatography6.8 (aqueous fraction)1.1 (50% ethanol fraction)~1890
Sephadex LH-20 Chromatography1.1 (50% ethanol fraction)0.18 (purified fraction)>9582

Note: The values presented are hypothetical and will vary depending on the quality of the cinnamon bark and the precise experimental conditions.

Table 2: HPLC Method Validation Parameters

ParameterResult
Linearity (r²)>0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Intra-day Precision (RSD%)<2%
Inter-day Precision (RSD%)<3%
Accuracy (Recovery %)97-103%

Visualization of Workflows and Pathways

Extraction_Workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis CinnamonBark Cinnamon Bark Powder Extraction Ultrasound-Assisted Extraction (70% Ethanol) CinnamonBark->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract LLP Liquid-Liquid Partitioning (vs. Ethyl Acetate) CrudeExtract->LLP AqueousFraction Aqueous Fraction LLP->AqueousFraction Diaion Diaion HP-20 Chromatography AqueousFraction->Diaion UrolignosideFraction1 This compound-rich Fraction Diaion->UrolignosideFraction1 Sephadex Sephadex LH-20 Chromatography UrolignosideFraction1->Sephadex Purifiedthis compound Purified this compound Sephadex->Purifiedthis compound HPLC HPLC Quantification Purifiedthis compound->HPLC NMR NMR Structural Confirmation Purifiedthis compound->NMR

Caption: Experimental workflow for this compound extraction and analysis.

HPLC_Gradient_Profile cluster_gradient HPLC Gradient Elution T0 0-5 min 10% B T5 5-25 min 10-40% B T0->T5 Increase B T25 25-30 min 40-90% B T5->T25 Increase B T30 30-35 min 90% B T25->T30 Wash T35 35-40 min 10% B T30->T35 Re-equilibrate

Caption: HPLC gradient profile for this compound quantification.

References

Application Note: Quantitative Analysis of Urolignoside using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Urolignoside, a lignan (B3055560) glycoside with significant antioxidant properties. The method is designed for researchers, scientists, and drug development professionals engaged in the analysis of natural products and pharmacokinetic studies. The protocol outlines procedures for sample preparation, chromatographic separation, and detection, and includes validation parameters for accuracy and precision.

Introduction

This compound is a lignan glycoside that has been identified in various plant species and is noted for its potential health benefits, primarily attributed to its antioxidant and radical scavenging activities.[1][2] As interest in the therapeutic potential of lignans (B1203133) grows, the need for a reliable quantitative method for this compound is critical for quality control of herbal formulations, pharmacokinetic analysis, and further pharmacological research. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC system coupled with UV detection, a common and accessible technique in most analytical laboratories.[3][4]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • This compound Standard: Pure this compound (CAS: 131723-83-6) of known purity.[5]

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (C18, 500 mg) may be required for complex matrices. Syringe filters (0.45 µm).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on typical lignan absorbance)

Table 1: HPLC Chromatographic Conditions for this compound Quantification

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a plant matrix. The protocol may need to be optimized based on the specific sample type.

  • Extraction:

    • Weigh 1 g of the homogenized and dried sample material.

    • Add 20 mL of 80% methanol.

    • Sonciate for 30 minutes at 40 °C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Purification (if necessary for complex matrices):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the pooled supernatant onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the this compound with 10 mL of methanol.

  • Final Preparation:

    • Evaporate the solvent from the extract (or eluate) under reduced pressure.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters and their acceptable limits is provided in Table 2.

ParameterSpecification
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Table 2: Method Validation Parameters

Data Presentation

The concentration of this compound in the samples is determined by constructing a calibration curve from the peak areas of the working standard solutions.

Standard Concentration (µg/mL)Peak Area (mAU*s)
1[Example Value]
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
100[Example Value]

Table 3: Example Calibration Curve Data for this compound

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Biological Fluid Extraction Solvent Extraction (e.g., 80% Methanol) Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification FinalPrep Reconstitution & Filtration Purification->FinalPrep Injection HPLC Injection FinalPrep->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound Quantification.

Logical Relationship of HPLC Parameters

The interplay of key HPLC parameters to achieve optimal separation is illustrated below.

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_output Result MobilePhaseA Aqueous (Water + Acid) Separation Analyte Separation MobilePhaseA->Separation MobilePhaseB Organic (ACN/MeOH + Acid) MobilePhaseB->Separation Column C18 Column Column->Separation

Caption: Key HPLC Parameters for Separation.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound. This method can be readily implemented in a quality control or research laboratory setting. The provided protocols for sample preparation and analysis, along with the validation guidelines, will ensure accurate and precise results. Further optimization may be required for specific and complex sample matrices.

References

Revolutionizing Drug Discovery: A Detailed Protocol for LC-MS/MS Analysis of Urolignoside Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urolignosides, a class of metabolites derived from the dietary intake of lignans (B1203133), are gaining significant attention in the fields of pharmacology and drug development for their potential therapeutic effects. As the understanding of their bioactivity grows, the need for robust and sensitive analytical methods for their identification and quantification in biological matrices becomes paramount. This application note provides a comprehensive protocol for the analysis of urolignoside metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique offering high selectivity and sensitivity. This document is intended for researchers, scientists, and drug development professionals seeking to accurately characterize these promising compounds.

Experimental Protocols

This section details the necessary procedures for sample preparation, LC-MS/MS analysis, and data processing for the identification and quantification of this compound metabolites.

Sample Preparation from Biological Matrices (Urine and Plasma)

A critical step for accurate analysis is the efficient extraction of this compound metabolites from complex biological samples.

Materials:

  • Human urine or plasma samples

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Phosphate (B84403) buffer (0.8 M, pH 7.0)

  • Ethyl acetate (B1210297)

  • Internal Standard (IS) solution (e.g., Urolithin D)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Syringe filters (0.22 µm PVDF)

Protocol for Plasma Samples:

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing 2% formic acid.[1]

  • Add a known concentration of the internal standard.

  • Vortex the mixture for 10 minutes, followed by sonication for 10 minutes.[1]

  • Centrifuge the sample at 17,000 x g for 10 minutes to precipitate proteins.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of methanol.[1]

  • Filter the reconstituted sample through a 0.22 µm PVDF syringe filter before injection into the LC-MS/MS system.[1]

Protocol for Urine Samples (with enzymatic hydrolysis for conjugated metabolites):

  • To 1 mL of urine, add 750 µL of 0.8 M phosphate buffer (pH 7.0).

  • Add 25 µL of β-glucuronidase/sulfatase from Helix pomatia.

  • Incubate the mixture at 37°C for 1 hour to hydrolyze glucuronide and sulfate (B86663) conjugates.

  • Extract the hydrolyzed sample with 2 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge at 2500 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter prior to analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is essential for resolving isomeric metabolites and reducing matrix effects.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm × 150 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5-20 µL
Column Temperature 30 °C
Gradient Elution A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analytes, followed by a re-equilibration step. A representative gradient is: 0-4 min, 5-95% B; 4-5 min, 95% B; 5.1-7 min, 5% B.
Tandem Mass Spectrometry (MS/MS) Method

The mass spectrometer is used for the detection and quantification of the target this compound metabolites using Multiple Reaction Monitoring (MRM).

MS/MS Parameters:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Ion Source Temperature 350 °C
Nebulizer Gas Nitrogen
Curtain Gas Nitrogen
Collision Gas Argon
MRM Transitions See Table 1 for specific transitions.

Data Presentation

Quantitative data for key this compound metabolites are summarized in the following table. These MRM transitions should be optimized for the specific instrument being used.

Table 1: MRM Transitions for this compound Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Urolithin A 227.1199.1-20
Urolithin B 211.1183.1-20
Urolithin C 243.0187.0-25
Urolithin D 259.0213.0-25
Urolithin A-glucuronide 403.1227.1-22
Urolithin B-glucuronide 387.1211.1-22
Enterodiol 301.1133.1-30
Enterolactone 297.1253.1-25

Note: Collision energies are starting points and should be optimized for the specific instrument and conditions.

Visualizations

This compound Metabolic Pathway

Lignans from dietary sources are metabolized by the gut microbiota into enterolignans, which are then absorbed and further metabolized by the host.

This compound Metabolic Pathway Dietary Lignans Dietary Lignans Gut Microbiota Gut Microbiota Dietary Lignans->Gut Microbiota Metabolism Enterolignans (Enterodiol, Enterolactone) Enterolignans (Enterodiol, Enterolactone) Gut Microbiota->Enterolignans (Enterodiol, Enterolactone) Absorption Absorption Enterolignans (Enterodiol, Enterolactone)->Absorption Phase II Metabolism (Liver) Phase II Metabolism (Liver) Absorption->Phase II Metabolism (Liver) This compound Glucuronides & Sulfates This compound Glucuronides & Sulfates Phase II Metabolism (Liver)->this compound Glucuronides & Sulfates Excretion (Urine, Feces) Excretion (Urine, Feces) This compound Glucuronides & Sulfates->Excretion (Urine, Feces)

Caption: Metabolic conversion of dietary lignans to urolignosides.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound metabolites is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Extraction & Protein Precipitation Extraction & Protein Precipitation Biological Sample (Plasma/Urine)->Extraction & Protein Precipitation Enzymatic Hydrolysis (optional) Enzymatic Hydrolysis (optional) Extraction & Protein Precipitation->Enzymatic Hydrolysis (optional) Evaporation & Reconstitution Evaporation & Reconstitution Enzymatic Hydrolysis (optional)->Evaporation & Reconstitution Filtration Filtration Evaporation & Reconstitution->Filtration LC Separation LC Separation Filtration->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification Metabolite Identification Metabolite Identification Quantification->Metabolite Identification

Caption: Workflow for this compound metabolite analysis.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Urolignoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vitro antioxidant capacity of Urolignoside using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization.

Introduction to this compound and Antioxidant Activity

This compound is a lignan (B3055560) derivative with a molecular weight of 522.54 g/mol .[1][2] Lignans are a class of polyphenolic compounds found in plants, and many exhibit significant biological activities, including antioxidant properties. Preliminary data suggests that this compound possesses potent free radical scavenging activity against the DPPH radical.[1] The evaluation of its antioxidant potential is crucial for understanding its therapeutic promise in conditions associated with oxidative stress. This compound is soluble in solvents such as DMSO, pyridine, methanol (B129727), and ethanol (B145695).[2]

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[3] DPPH is a stable free radical with a deep violet color, which turns yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the antioxidant's capacity to donate a hydrogen atom or electron.

Data Presentation (Hypothetical)

Note: The following data is for illustrative purposes only and represents a potential outcome of the described protocol.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Inhibition (Mean ± SD)
1015.2 ± 1.8
2535.8 ± 2.5
5052.1 ± 3.1
10078.5 ± 4.2
IC50 (µg/mL) 48.2
Experimental Protocol

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. Protect the solution from light.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to achieve final concentrations ranging from 10-100 µg/mL.

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL DPPH with 100 µL Sample/ Standard in 96-well plate prep_dpph->mix prep_sample Prepare this compound & Standard Dilutions prep_sample->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.

Data Presentation (Hypothetical)

Note: The following data is for illustrative purposes only and represents a potential outcome of the described protocol.

Table 2: Ferric Reducing Antioxidant Power of this compound

Concentration (µg/mL)FRAP Value (µM Fe²⁺ equivalents) (Mean ± SD)
1085.3 ± 5.2
25210.1 ± 10.8
50450.6 ± 22.5
100890.2 ± 45.1
Experimental Protocol

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C in a water bath before use.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions to achieve final concentrations ranging from 10-100 µg/mL.

    • Prepare a standard curve using different concentrations of FeSO₄.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance of each well at 593 nm.

  • Calculation:

    • The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents.

Experimental Workflow: FRAP Assay

FRAP_Assay_Workflow prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix 20 µL Sample/Standard with 180 µL FRAP Reagent prep_frap->mix prep_sample Prepare this compound & FeSO4 Standard Dilutions prep_sample->mix incubate Incubate at 37°C for 4 min mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP value from Standard Curve measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed ABTS•⁺ has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant concentration.

Data Presentation (Hypothetical)

Note: The following data is for illustrative purposes only and represents a potential outcome of the described protocol.

Table 3: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL)% Inhibition (Mean ± SD)
518.3 ± 2.1
1038.9 ± 3.5
2060.2 ± 4.8
4085.7 ± 5.9
IC50 (µg/mL) 15.5
Experimental Protocol

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions to achieve final concentrations ranging from 5-40 µg/mL.

    • Prepare a similar dilution series for the positive control, Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard to each well.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

  • Calculation:

    • The percentage of ABTS•⁺ scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank (ABTS•⁺ solution without sample) and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Experimental Workflow: ABTS Assay

ABTS_Assay_Workflow prep_abts Prepare ABTS•⁺ Solution (ABTS + K2S2O8) dilute_abts Dilute ABTS•⁺ to Absorbance of ~0.7 prep_abts->dilute_abts mix Mix 20 µL Sample/Standard with 180 µL ABTS•⁺ dilute_abts->mix prep_sample Prepare this compound & Trolox Dilutions prep_sample->mix incubate Incubate at RT for 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

References

Application Notes and Protocols for Assessing Cell Viability of Urolignoside using MTT and MTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolignoside is a natural compound found in certain plants. As with any novel compound being investigated for therapeutic potential, a critical initial step is to determine its effect on cell viability. This document provides detailed protocols for two common colorimetric assays, MTT and MTS, to assess the cytotoxic or cytostatic effects of this compound on cultured cell lines. These assays are fundamental in drug discovery and toxicology for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The insoluble formazan is then solubilized, and the absorbance is measured. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation assay that produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.

Note: As of the last update, specific data on the effects of this compound in MTT or MTS assays, including IC50 values, are not available in the public domain. The following protocols are provided as a general guideline for researchers to design and perform these assays for this compound.

Data Presentation

Quantitative data from cell viability assays are typically presented in tables to facilitate comparison of the cytotoxic or anti-proliferative effects of the test compound across different cell lines or conditions. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT48Data to be determined
A549 (Lung Cancer)MTT48Data to be determined
PC-3 (Prostate Cancer)MTS72Data to be determined
HEK293 (Normal Kidney)MTS72Data to be determined

This table is a template for presenting experimental results. Actual values need to be determined empirically.

Experimental Workflow

The general workflow for assessing the effect of a compound like this compound on cell viability using either MTT or MTS assays involves several key steps from cell culture to data analysis.

G A Cell Seeding (96-well plate) B Incubation (24 hours, 37°C, 5% CO2) A->B Allow cell attachment C Treatment with this compound (Serial Dilutions) B->C Expose cells to compound D Incubation (24, 48, or 72 hours) C->D E Addition of MTT or MTS Reagent D->E F Incubation (1-4 hours) E->F Allow formazan formation G Addition of Solubilization Solution (MTT Assay Only) F->G If MTT is used H Absorbance Measurement (Spectrophotometer) F->H If MTS is used G->H I Data Analysis (Calculation of % Viability and IC50) H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Transcription->Proliferation This compound This compound This compound->Akt ? This compound->ERK ? GrowthFactor Growth Factor GrowthFactor->Receptor

References

Application Notes and Protocols for Urolignoside in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolignoside, a naturally occurring lignan, and its metabolites, such as Urolithin A, have garnered significant interest in the scientific community for their potential therapeutic applications. These compounds have demonstrated promising anticancer and anti-inflammatory properties in preclinical studies. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound and its derivatives in cell culture models. The following sections will cover quantitative data on their biological activities, step-by-step protocols for key cellular assays, and visualizations of relevant signaling pathways.

Data Presentation

The biological activity of urolignosides and their metabolites can be quantified to determine their efficacy. Below are tables summarizing the inhibitory concentration (IC50) values and other quantitative data for Urolithin A, a key metabolite, in various cell culture-based assays.

Table 1: Anticancer Activity of Urolithin A

Cell LineAssay TypeMeasured ParameterResultPositive Control
HTB-26 (Breast Cancer)Crystal Violet AssayIC5010 - 50 µM[1]Doxorubicin
PC-3 (Prostate Cancer)Crystal Violet AssayIC5010 - 50 µM[1]Doxorubicin
HepG2 (Liver Cancer)Crystal Violet AssayIC5010 - 50 µM[1]5-Fluorouracil
HCT116 (Colon Cancer)Crystal Violet AssayIC5022.4 µM5-Fluorouracil
SK-N-BE(2) (Neuroblastoma)Hoechst/PI Staining% Cell Death (at 20 µM)43.6%[2]Staurosporine
SH-SY5Y (Neuroblastoma)Annexin V-FITC/PI% Apoptotic CellsDose-dependent increase[2]Camptothecin
HK-1 (Nasopharyngeal Carcinoma)Sub-G1 Analysis% Apoptotic Cells (at 15 µM)17.7%Cisplatin

Table 2: Anti-inflammatory Activity of Urolithin A

Cell Line/SystemAssay TypeMeasured ParameterResultPositive Control
In vitro COX-2 AssayEnzyme InhibitionIC5044.04 µg/mLCelecoxib
Bovine Serum AlbuminProtein Denaturation% Inhibition (at 500 µg/mL)37.6 ± 0.1%Diclofenac
Egg AlbuminProtein Denaturation% Inhibition (at 500 µg/mL)43.2 ± 0.07%Diclofenac
RAW 264.7 (Macrophages)Griess Assay (LPS-stimulated)% Inhibition of NO ProductionConcentration-dependentL-NAME
RAW 264.7 (Macrophages)ELISA (LPS-stimulated)TNF-α levels (pg/mL)Concentration-dependent decreaseDexamethasone

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. The following are step-by-step protocols for key in vitro assays to characterize the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., based on IC50 values) for a specified time. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating cells). Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in the mRNA expression levels of target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and master mix.

  • Thermal Cycling: Run the qPCR reaction in a thermal cycler.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression fold change using the ΔΔCt method, normalizing to the housekeeping gene.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms of this compound requires visualizing the signaling pathways it may modulate. Below are diagrams created using the DOT language for potential pathways involved in its anticancer and anti-inflammatory effects, along with a general experimental workflow.

experimental_workflow cluster_planning Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_validation Phase 3: Validation cell_culture Cell Culture (e.g., Cancer Cell Lines, Macrophages) treatment This compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot (Protein Expression) ic50->western_blot qpcr qPCR (Gene Expression) ic50->qpcr pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis qpcr->pathway_analysis functional_assays Functional Assays (e.g., Migration, Invasion) pathway_analysis->functional_assays in_vivo In Vivo Studies (Animal Models) functional_assays->in_vivo

Caption: General experimental workflow for investigating this compound effects.

anticancer_pathway cluster_pi3k PI3K/Akt Signaling cluster_mapk MAPK Signaling cluster_apoptosis Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Ras Ras This compound->Ras Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) This compound->Bax Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Caspases Caspases Bcl2->Caspases Bcl2->Proliferation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer signaling pathways modulated by this compound.

anti_inflammatory_pathway cluster_nfkb NF-κB Signaling cluster_mapk MAPK Signaling This compound This compound IKK IKK This compound->IKK Inhibition JNK JNK This compound->JNK Inhibition p38 p38 This compound->p38 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->JNK TLR4->p38 IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inflammatory_Genes Inflammatory Genes NFkappaB->Inflammatory_Genes Transcription Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Inflammatory_Genes->Inflammatory_Mediators AP1 AP-1 JNK->AP1 p38->AP1 AP1->Inflammatory_Genes Transcription

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

References

Application Notes and Protocols for Developing a Stable Formulation of Urolignoside for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a stable formulation of Urolignoside for use in in vitro studies. This document includes detailed protocols for preparation, stability testing, and biological assays, along with visual representations of key experimental workflows and signaling pathways.

Introduction to this compound

This compound is a lignan, a class of polyphenolic compounds found in various plants.[1][2] Lignans (B1203133) are recognized for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] this compound, in particular, has been identified as an antioxidant with free radical scavenging activity. To accurately assess its biological activities in vitro, it is crucial to prepare a stable and soluble formulation.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties of this compound is presented in Table 1. This compound is soluble in several organic solvents, with Dimethyl Sulfoxide (DMSO) being a common choice for preparing stock solutions for cell culture experiments due to its miscibility with aqueous media.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₃₄O₁₁
Molecular Weight522.54 g/mol
AppearanceOil
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage (powder)Desiccate at -20°C

Preparation of this compound Stock and Working Solutions

This section provides a detailed protocol for preparing this compound solutions for in vitro experiments. Following these steps will help ensure the stability and consistency of the compound across different assays.

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 5.225 mg of this compound for 1 mL of DMSO.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the compound does not fully dissolve, briefly sonicate the tube in an ultrasonic bath.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for several months when stored under these conditions.

Protocol for Preparation of this compound Working Solutions

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Appropriate cell culture medium or buffer

  • Sterile tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations.

  • Important: Ensure that the final concentration of DMSO in the working solution is low (typically less than 0.5%) to prevent solvent-induced cytotoxicity to the cells.

  • Prepare fresh working solutions for each experiment.

Stability Assessment of this compound Formulation

To ensure the reliability of experimental results, it is essential to assess the stability of the this compound formulation under experimental conditions.

Protocol for In Vitro Stability Assessment

Objective: To determine the stability of this compound in cell culture medium at 37°C over time.

Materials:

  • This compound working solution in cell culture medium

  • Cell culture incubator (37°C, 5% CO₂)

  • 96-well plate

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a working solution of this compound in the cell culture medium to be used in the assays (e.g., 10 µM).

  • Add the working solution to multiple wells of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect samples from the wells.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Presentation: The results can be summarized in a table as shown below.

Table 2: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)This compound Concentration (µM)% Remaining
010.0100
2
4
8
24
48

Experimental Workflow for In Vitro Studies

A general workflow for investigating the biological activity of this compound in vitro is depicted below. This workflow ensures a systematic approach from initial cytotoxicity assessment to the investigation of specific molecular mechanisms.

Experimental_Workflow cluster_prep Formulation and Stability cluster_bio Biological Assays prep Prepare this compound Stock Solution (in DMSO) work Prepare Working Solutions (in cell culture medium) prep->work stab Assess Stability (HPLC analysis) work->stab cyto Cytotoxicity Assay (e.g., MTT assay) stab->cyto Use stable formulation act Biological Activity Assays (e.g., antioxidant, anti-inflammatory) cyto->act mech Mechanistic Studies (e.g., Western blot, qPCR) act->mech

A typical experimental workflow for in vitro studies of this compound.

Biological Activity Assays

Based on the known properties of lignans, the primary biological activities of this compound to investigate are its antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant effects of lignans are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Genes activates transcription Proteins Antioxidant Proteins Genes->Proteins translation Proteins->ROS neutralizes

This compound may activate the Nrf2 antioxidant signaling pathway.
Anti-inflammatory Activity

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes activates transcription Proteins Pro-inflammatory Proteins Genes->Proteins translation Proteins->Inflammatory_Stimuli amplifies inflammation

References

Urolignoside: Application Notes for Functional Food Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolignoside is a lignan, a class of polyphenolic compounds found in various plants, that is gaining attention for its potential as a bioactive ingredient in functional foods and nutraceuticals. This document provides an overview of its chemical properties, biological activities, and detailed protocols for its extraction, quantification, and evaluation, aiming to support further research and development. This compound has been identified in plants such as Cinnamomum zeylanicum[1].

Chemical Properties

This compound is a complex molecule with the potential for various biological interactions. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₂₆H₃₄O₁₁PubChem
Molecular Weight 522.5 g/mol PubChem
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triolPubChem
Canonical SMILES COC1=CC(=C(C=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)C3--INVALID-LINK--COPubChem

Biological Activities and Potential Applications

While research specifically on this compound is emerging, the broader class of lignans (B1203133) has been studied for various health-promoting effects. Based on this, this compound is a promising candidate for functional food applications due to its potential antioxidant, anti-inflammatory, and gut microbiota-modulating properties.

Antioxidant Activity

Lignans are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions[2][3]. This activity is crucial in mitigating oxidative stress, a factor implicated in numerous chronic diseases[3].

Anti-inflammatory Effects

Chronic inflammation is a key contributor to many diseases. Flavonoids and other polyphenols have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways[4]. While direct evidence for this compound is pending, related lignans have demonstrated potent anti-inflammatory activity, often by suppressing key inflammatory mediators.

Modulation of Gut Microbiota

Dietary lignans undergo metabolism by the gut microbiota to produce more bioactive compounds, such as enterodiol (B191174) and enterolactone. This biotransformation is critical for their systemic health effects. The composition of an individual's gut microbiota can significantly influence the bioavailability and bioactivity of ingested lignans. It is plausible that this compound is also metabolized by gut bacteria, potentially leading to the formation of novel, bioactive metabolites.

Signaling Pathway Modulation

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of cellular antioxidant defenses. Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and detoxification enzymes. Many natural compounds, including various lignans, have been shown to activate this protective pathway. It is hypothesized that this compound may also activate the Nrf2 pathway, contributing to its antioxidant effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activation (Hypothesized) ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Hypothesized activation of the Nrf2 pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. Certain lignans have been found to modulate MAPK signaling, which may contribute to their anti-inflammatory and chemopreventive properties. This compound's potential to modulate this pathway warrants investigation.

MAPK_Pathway This compound This compound MAPKKK MAPKKK (e.g., RAF) This compound->MAPKKK Inhibition (Hypothesized) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Transcription_Factors->Inflammatory_Response Gene Transcription

Hypothesized modulation of the MAPK pathway by this compound.

Experimental Protocols

The following protocols provide a framework for the extraction, quantification, and biological evaluation of this compound.

Extraction and Purification of this compound from Cinnamomum zeylanicum

This protocol is adapted from methods for extracting phenolic compounds from cinnamon.

Workflow Diagram:

Extraction_Workflow Start Dried C. zeylanicum Bark Powder Extraction Aqueous Extraction (e.g., boiling water) Start->Extraction Filtration Filtration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Filtration->Partitioning Chromatography Column Chromatography (e.g., Sephadex LH-20) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification End Pure this compound Purification->End

Workflow for this compound extraction and purification.

Methodology:

  • Sample Preparation: Grind dried Cinnamomum zeylanicum bark into a fine powder.

  • Aqueous Extraction: Suspend the bark powder in distilled water (e.g., 1:10 w/v) and bring to a boil for 2 hours. Allow to cool and filter the mixture.

  • Solvent Partitioning: Concentrate the aqueous extract under reduced pressure. Partition the concentrated extract successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: Subject the ethyl acetate or n-butanol fraction to column chromatography using a resin like Sephadex LH-20 to further separate the phenolic compounds.

  • Preparative HPLC: Purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase gradient (e.g., water and methanol).

  • Identification: Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of this compound by HPLC-UV

Methodology:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (B129727). Create a series of standard solutions of known concentrations.

  • Sample Preparation: Dissolve the extract or functional food sample in methanol, filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

In Vitro Antioxidant Activity Assays

5.3.1. DPPH Radical Scavenging Assay

ParameterDescription
Principle Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Reagents 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound sample, positive control (e.g., ascorbic acid).
Procedure 1. Mix different concentrations of the this compound sample with the DPPH solution. 2. Incubate in the dark at room temperature for 30 minutes. 3. Measure the absorbance at 517 nm.
Calculation % Scavenging = [(A_control - A_sample) / A_control] x 100. Calculate the IC₅₀ value.

5.3.2. Oxygen Radical Absorbance Capacity (ORAC) Assay

ParameterDescription
Principle Measures the antioxidant's ability to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH.
Reagents Fluorescein (B123965), 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), this compound sample, positive control (e.g., Trolox).
Procedure 1. Mix the this compound sample with the fluorescein solution in a 96-well plate. 2. Add AAPH to initiate the reaction. 3. Monitor the fluorescence decay over time at 37°C.
Calculation Calculate the area under the curve (AUC) and compare it to a Trolox standard curve. Results are expressed as Trolox equivalents.
In Vitro Anti-inflammatory Activity Assay: Inhibition of Albumin Denaturation
ParameterDescription
Principle Inflammation can induce protein denaturation. This assay measures the ability of a compound to inhibit heat-induced denaturation of egg albumin.
Reagents Fresh hen's egg albumin, phosphate-buffered saline (PBS, pH 6.4), this compound sample, positive control (e.g., diclofenac (B195802) sodium).
Procedure 1. Prepare a reaction mixture containing PBS, egg albumin, and different concentrations of the this compound sample. 2. Incubate at 37°C for 20 minutes, then heat at 70°C for 5 minutes. 3. After cooling, measure the absorbance at 660 nm.
Calculation % Inhibition = [(A_control - A_sample) / A_control] x 100. Calculate the IC₅₀ value.
Cell-Based Assays

5.5.1. Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to determine a non-toxic working concentration for subsequent cell-based assays.

ParameterDescription
Principle Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals.
Cell Line e.g., RAW 264.7 macrophages, Caco-2 intestinal cells.
Procedure 1. Seed cells in a 96-well plate and allow them to adhere. 2. Treat cells with various concentrations of this compound for 24-48 hours. 3. Add MTT solution and incubate for 4 hours. 4. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). 5. Measure the absorbance at 570 nm.
Calculation % Viability = (A_sample / A_control) x 100.

5.5.2. Nrf2 Activation Assay

ParameterDescription
Principle Measures the activation of the Nrf2 transcription factor, often using a reporter gene assay or by quantifying the expression of Nrf2 target genes.
Cell Line e.g., HepG2 hepatocytes.
Procedure (Western Blot for HO-1) 1. Treat cells with non-toxic concentrations of this compound for a specified time. 2. Lyse the cells and quantify protein concentration. 3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 4. Probe with primary antibodies against HO-1 and a loading control (e.g., β-actin). 5. Incubate with a secondary antibody and detect the signal.
Data Analysis Quantify the band intensity of HO-1 relative to the loading control.

5.5.3. MAPK Pathway Activation Assay (Western Blot for Phospho-ERK)

ParameterDescription
Principle Measures the phosphorylation of key proteins in the MAPK pathway, such as ERK, as an indicator of pathway activation or inhibition.
Cell Line e.g., RAW 264.7 macrophages.
Procedure 1. Pre-treat cells with non-toxic concentrations of this compound. 2. Stimulate the cells with an inflammatory agent (e.g., LPS). 3. Lyse the cells at various time points and quantify protein. 4. Perform Western blotting using primary antibodies against phospho-ERK and total ERK.
Data Analysis Quantify the ratio of phosphorylated ERK to total ERK.

Conclusion

This compound presents a promising avenue for the development of novel functional foods and dietary supplements. Its potential antioxidant and anti-inflammatory properties, likely mediated through the modulation of key signaling pathways such as Nrf2 and MAPK, and its interaction with the gut microbiota, highlight its therapeutic potential. The protocols provided herein offer a foundation for researchers to further investigate and harness the health benefits of this intriguing plant-derived compound. Further research is warranted to specifically elucidate the mechanisms of action of this compound and its metabolites.

References

Investigating the Neuroprotective Effects of Urolignoside Analogs in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress, neuroinflammation, and apoptosis are key pathological mechanisms contributing to neuronal cell death. Urolignoside and its related compounds, such as Urolithin A, are metabolites produced by the gut microbiota from ellagic acid and ellagitannins found in fruits and nuts. Emerging evidence suggests that these compounds possess potent antioxidant, anti-inflammatory, and anti-apoptotic properties, making them promising candidates for neuroprotective therapies.[1][2][3] This document provides a comprehensive overview and detailed protocols for investigating the neuroprotective effects of this compound analogs, using Urolithin A as a representative compound, in cultured neuronal cells.

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neuroprotection studies due to its human origin and ability to differentiate into a neuronal phenotype.[4][5] In these protocols, SH-SY5Y cells are subjected to an oxidative insult, hydrogen peroxide (H₂O₂), to mimic the oxidative stress observed in neurodegenerative conditions. The protective effects of the test compound are then evaluated by assessing cell viability, intracellular reactive oxygen species (ROS) production, and key markers of apoptosis.

Mechanism of Action

Urolithin A has been shown to exert its neuroprotective effects through multiple signaling pathways. It can mitigate oxidative stress-induced apoptosis by modulating the p38 mitogen-activated protein kinase (MAPK) pathway and by influencing the expression of apoptosis-related proteins of the Bcl-2 family. Furthermore, urolithins have been demonstrated to suppress neuroinflammation in microglial cells by inhibiting the NF-κB and MAPK signaling pathways. There is also evidence for the involvement of the Nrf2 antioxidant response pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Urolithin A in mitigating H₂O₂-induced cytotoxicity in neuronal cell lines.

Table 1: Effect of Urolithin A on Cell Viability in H₂O₂-Treated SK-N-MC Cells

Treatment ConditionConcentrationCell Viability (%)
Control-100
H₂O₂300 µM62.3 ± 1.3
Urolithin A + H₂O₂1.25 µM70.2 ± 2.0
Urolithin A + H₂O₂2.5 µM76.9 ± 2.0
Urolithin A + H₂O₂5 µM80.2 ± 4.0

Table 2: Effect of Urolithin A on Intracellular ROS Production in H₂O₂-Treated SK-N-MC Cells

Treatment ConditionConcentrationFold Increase in ROS
Control-1.00
H₂O₂300 µM2.34 ± 0.69
Urolithin A (1.25 µM) + H₂O₂1.25 µMSignificantly diminished
Urolithin A (2.5 µM) + H₂O₂2.5 µMSignificantly diminished
Urolithin A (5 µM) + H₂O₂5 µMSignificantly diminished

Table 3: Effect of Urolithin A on Apoptosis-Related Protein Expression in H₂O₂-Treated SK-N-MC Cells

Treatment ConditionBax/Bcl-2 RatioCleaved Caspase-3
ControlBaselineBaseline
H₂O₂IncreasedIncreased
Urolithin A + H₂O₂DecreasedDecreased

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assessment of Neuroprotection cell_culture Culture SH-SY5Y cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding pretreatment Pre-treat with this compound analog (e.g., Urolithin A) for 6h cell_seeding->pretreatment stressor Induce oxidative stress with H₂O₂ for 18-24h pretreatment->stressor viability Cell Viability Assay (MTT) stressor->viability ros ROS Production Assay (DCFH-DA) stressor->ros apoptosis Apoptosis Assay (Western Blot for Bcl-2 family, Caspases) stressor->apoptosis

Experimental workflow for assessing neuroprotective effects.

urolignoside_neuroprotection_pathway cluster_stress Cellular Stress cluster_uro Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes H2O2 Oxidative Stress (e.g., H₂O₂) p38 p38 MAPK H2O2->p38 activates Bcl2 Bax/Bcl-2 ratio H2O2->Bcl2 increases Caspases Caspase Cascade H2O2->Caspases activates This compound This compound Analog (Urolithin A) This compound->p38 inhibits Nrf2 Nrf2 This compound->Nrf2 activates NFkB NF-κB This compound->NFkB inhibits This compound->Bcl2 decreases p38->Caspases activates ROS ↓ Intracellular ROS Nrf2->ROS reduces Inflammation ↓ Neuroinflammation NFkB->Inflammation mediates Bcl2->Caspases activates Apoptosis ↓ Apoptosis Caspases->Apoptosis induces Viability ↑ Cell Viability ROS->Viability improves Apoptosis->Viability improves Inflammation->Viability improves

Signaling pathways in this compound analog-mediated neuroprotection.

Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Culture flasks, plates, and other sterile cell culture equipment

Protocol:

  • Maintain SH-SY5Y cells in DMEM/F12 with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

  • To induce differentiation, seed cells at a low density (e.g., 1 x 10⁴ cells/cm²) in a medium containing 10 µM retinoic acid for 5-7 days.

  • For a more mature neuronal phenotype, after RA treatment, switch to a serum-free medium supplemented with 50 ng/mL BDNF for an additional 3-5 days.

Assessment of Neuroprotective Effects against Oxidative Stress

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates

  • Urolithin A (or other this compound analogs) stock solution

  • Hydrogen peroxide (H₂O₂) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • Seed differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treat the cells with various concentrations of Urolithin A (e.g., 1.25, 2.5, 5, 10 µM) for 6 hours. Include a vehicle control group.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 300 µM to the wells (except for the control group) and incubate for 18-24 hours.

  • Cell Viability (MTT Assay):

    • Remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Following the treatment as described in Protocol 2, remove the culture medium and wash the cells twice with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader. The level of intracellular ROS is proportional to the fluorescence intensity.

Western Blot Analysis for Apoptosis-Related Proteins

Materials:

  • Differentiated SH-SY5Y cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-p38, anti-p38, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells in 6-well plates as described in Protocol 2.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

References

Synthesis of Urolignoside and its Analogues: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of urolignoside and its analogues for research purposes. This compound, a lignan (B3055560) glycoside, and its related structures are of interest for their potential pharmacological activities, including antioxidant and anti-inflammatory properties. While a direct total synthesis of this compound has not been extensively reported, this guide presents a plausible synthetic strategy based on established methodologies for analogous lignan glycosides.

Overview of this compound and its Analogues

This compound is a naturally occurring lignan glycoside with the chemical structure (7S,8R)-Urolignoside. Lignans (B1203133) are a class of polyphenols characterized by a backbone formed from the dimerization of two phenylpropanoid units. The glycosylation of the lignan aglycone can significantly influence its bioavailability and biological activity. Research into the synthesis of this compound and its analogues is crucial for enabling further investigation into their therapeutic potential.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be conceptually divided into two main stages: the stereoselective synthesis of the dihydrobenzofuran lignan core (the aglycone) and the subsequent glycosylation.

This compound Synthetic Workflow cluster_0 Aglycone Synthesis cluster_1 Glycosylation cluster_2 Final Product Start Starting Materials (e.g., Substituted Phenol and Cinnamoyl derivative) Intermediate1 Formation of Dihydrobenzofuran Core (e.g., Oxidative Coupling or Cyclization) Start->Intermediate1 Key Synthetic Steps Aglycone This compound Aglycone Intermediate1->Aglycone Functional Group Manipulations Urolignoside_Protected Protected this compound Aglycone->Urolignoside_Protected Glycosylation Reaction GlycosylDonor Activated Glucose Donor (e.g., Glycosyl Bromide or Trichloroacetimidate) GlycosylDonor->Urolignoside_Protected Urolignoside_Final This compound Urolignoside_Protected->Urolignoside_Final Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related lignan glycosides and represent a viable approach for the synthesis of this compound.

Synthesis of the this compound Aglycone (Dihydrobenzofuran Core)

The stereoselective formation of the 2,3-disubstituted-2,3-dihydrobenzofuran core is a key challenge. Several methods have been developed for this purpose, often involving oxidative coupling or asymmetric cyclization reactions.

Protocol: Asymmetric Oxa-Michael Addition for Dihydrobenzofuran Synthesis

This protocol is based on the enantioselective synthesis of trans-2,3-disubstituted-2,3-dihydrobenzofurans.[1]

  • Preparation of the Starting Material: Synthesize the appropriate ortho-hydroxy chalcone (B49325) derivative that corresponds to the aromatic substitution pattern of the this compound aglycone.

  • Catalytic Cyclization:

    • To a solution of the ortho-hydroxy chalcone derivative (1.0 eq) in a suitable solvent (e.g., toluene) at room temperature, add a chiral bifunctional catalyst such as a thiourea-based organocatalyst (0.1 eq).

    • Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting dihydrobenzofuran derivative by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).

Glycosylation of the this compound Aglycone

Glycosylation of the phenolic hydroxyl group of the aglycone with a protected glucose donor is the next critical step. The choice of glycosyl donor and promoter is crucial for achieving high yield and stereoselectivity.

Protocol: Trichloroacetimidate (B1259523) Method for O-Glycosylation

This protocol is a widely used and effective method for the glycosylation of complex natural products.[2]

  • Preparation of the Glycosyl Donor: Prepare the 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate from the corresponding 1-hydroxy sugar.

  • Glycosylation Reaction:

    • Dissolve the this compound aglycone (1.0 eq) and the glycosyl donor (1.5 eq) in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C.

    • Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.2 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir until the aglycone is consumed (monitored by TLC).

    • Quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.

  • Work-up and Purification:

    • Dilute the mixture with dichloromethane and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the protected this compound.

Deprotection to Yield this compound

The final step is the removal of the protecting groups from the sugar moiety.

Protocol: Zemplén Deacetylation

  • Reaction Setup: Dissolve the protected this compound in anhydrous methanol.

  • Deprotection: Add a catalytic amount of sodium methoxide (B1231860) (a freshly prepared 0.5 M solution in methanol) to the solution.

  • Monitoring: Monitor the reaction by TLC until all starting material is consumed.

  • Neutralization and Purification:

    • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final product by a suitable method, such as preparative HPLC, to obtain pure this compound.

Data Presentation: Synthesis of Lignan Glycoside Analogues

The following tables summarize representative data from the synthesis of lignan glycosides analogous to this compound, providing an indication of expected yields and stereoselectivities.

Table 1: Yields and Stereoselectivities in the Synthesis of Dihydrobenzofuran Cores

EntrySubstrateCatalyst/MethodDiastereomeric Ratio (trans:cis)Enantiomeric Excess (% ee, trans)Yield (%)Reference
1Substituted ChalconeChiral Thiourea>20:18485[1]
2Quinone Ester & StyreneCu/SPDO-9996[3]
3Keto-enoneBrønsted Base/Thiourea96:495:583[1]

Table 2: Yields in the Glycosylation of Lignan Aglycones

EntryAglyconeGlycosyl DonorPromoterYield (%)Reference
1Cleistanthin A AnaloguePer-O-acetylated Glycosyl BromideAg2O60-80
2SecoisolariciresinolPenta-O-acetyl-β-D-glucopyranoseTMSOTf75
3Pinoresinol2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromideAgOTf85

Biological Activity and Signaling Pathways of Lignan Analogues

Lignans, as polyphenolic compounds, are known to possess significant antioxidant and anti-inflammatory properties. While specific signaling pathway data for this compound is limited, the activity of related lignans suggests modulation of key cellular pathways involved in the response to oxidative stress.

Antioxidant Signaling Pathway

Polyphenols, including lignans, can mitigate oxidative stress through various mechanisms, including the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Antioxidant_Signaling_Pathway This compound This compound (or Lignan Analogue) ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Antioxidant signaling pathway modulated by lignans.

Table 3: Biological Activities of Lignan Glycosides and Analogues

Compound/AnalogueBiological ActivityIn Vitro/In Vivo ModelKey FindingsReference
Cleistanthin A Analogue (1e)AnticancerHuman cancer cell lines (A549, HCT-116, etc.)IC50 values from 1.0 nM to 8.3 nM; inhibits V-ATPase.
Secoisolariciresinol Diglucoside (SDG)Antioxidant, Anti-inflammatoryVarious modelsConverted to enterolignans by gut microbiota, which have therapeutic properties.
SyringaresinolAnti-inflammatoryLPS-stimulated RAW264.7 macrophagesSuppresses NF-κB and MAPK pathways.
HonokiolNeuroprotectiveModels of neurodegenerative diseasesRegulates apoptosis and modulates various signaling pathways.

Conclusion

The synthesis of this compound and its analogues presents a valuable avenue for the discovery and development of new therapeutic agents. The protocols and data presented herein, derived from the successful synthesis of related lignan glycosides, provide a solid foundation for researchers to produce these compounds for further biological evaluation. The exploration of their effects on cellular signaling pathways, such as the Nrf2-mediated antioxidant response, will be critical in elucidating their mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Urolignoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize urolignoside yield during plant extraction.

Frequently Asked Questions (FAQs)

Q1: What are urolignosides and why is their extraction challenging?

A1: Urolignosides are a class of lignans (B1203133), which are polyphenolic compounds found in various plants. Lignans like urolignosides are valued for their potential pharmaceutical applications.[1] The extraction process is a critical step for isolating these secondary metabolites.[2] Challenges in extraction arise from the structural diversity of lignans, which range from fairly lipophilic (aglycones) to more hydrophilic (glycosides). This variability necessitates careful selection of solvents and methods to achieve optimal recovery.[2]

Q2: What are the key factors influencing this compound extraction yield?

A2: Several critical factors influence the success of this compound extraction.[3] These include:

  • Plant Material: The choice of plant part (e.g., seeds, roots, stems), its pre-treatment (drying, grinding), and particle size are crucial.[3]

  • Solvent Choice: The polarity of the solvent must be matched to the target this compound. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are often effective for a range of lignan (B3055560) polarities.

  • Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in less time compared to traditional methods like maceration.

  • Temperature: Temperature can enhance extraction but must be controlled to prevent thermal degradation of the target compounds.

  • Extraction Time: The duration must be optimized to maximize yield without causing compound degradation.

  • Solid-to-Liquid Ratio: An adequate solvent volume is necessary to ensure the complete dissolution of the target compounds.

Q3: Are urolignosides stable during extraction?

A3: Generally, lignans are relatively stable at temperatures below 100°C. However, prolonged exposure to high temperatures, extreme pH, or certain solvents can lead to degradation or transformation. For example, high temperatures can promote the hydrolysis of glycosides into their aglycone forms. Advanced methods like UAE and MAE, while efficient, carry a risk of altering the structure of metabolites if not properly optimized. It is crucial to monitor for potential degradation products during method development.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem 1: Consistently Low this compound Yield

Q: My this compound yield is consistently lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common problem that can be traced back to several factors related to your protocol and materials.

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: The polarity of your solvent may not be suitable for the target this compound. Lignan aglycones are lipophilic, while their glycosides are more hydrophilic.

    • Solution: Perform small-scale pilot extractions with a range of solvents. Aqueous ethanol (e.g., 70-80%) or methanol are often effective starting points for extracting a spectrum of lignans. For very polar glycosides, pure water may be considered.

  • Inadequate Plant Material Preparation: Large particle size can limit solvent penetration into the plant matrix.

    • Solution: Ensure the plant material is dried and ground into a fine, homogenous powder (e.g., passing through a 120-mesh sieve) to maximize the surface area available for extraction.

  • Incorrect Solid-to-Liquid Ratio: Insufficient solvent volume can lead to an incomplete extraction.

    • Solution: Increase the solvent-to-sample ratio. Ratios between 1:15 and 1:30 (g/mL) are often effective, but this may require optimization.

  • Inefficient Extraction Method: Traditional methods like maceration can be slow and less efficient.

    • Solution: Consider using advanced techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time.

Problem 2: Suspected this compound Degradation

Q: I am observing unexpected peaks in my chromatogram and suspect my target compounds are degrading. How can I prevent this?

A: Degradation can occur due to excessive heat, prolonged extraction times, or harsh chemical conditions.

Possible Causes & Solutions:

  • Thermal Degradation: Although many lignans are stable below 100°C, some may be thermolabile.

    • Solution: Optimize the extraction temperature. For UAE and MAE, use the lowest effective temperature and power settings. For traditional methods, consider maceration at room temperature, although this requires longer extraction times. A study on ginsenosides (B1230088) found optimal temperatures around 106-130°C for Accelerated Solvent Extraction (ASE), highlighting that the ideal temperature is compound and method-specific.

  • Extended Extraction Time: The longer the exposure to heat and solvent, the higher the risk of degradation.

    • Solution: Optimize extraction duration. UAE can often achieve high yields in as little as 5-10 minutes, while MAE can take mere seconds. Studies on oat lignans showed peak yield at 60 minutes with a decrease thereafter, indicating time-dependent degradation.

  • pH-Related Instability: The pH of the extraction medium can cause structural changes in sensitive compounds.

    • Solution: Unless a specific pH is required for extraction (e.g., alkaline hydrolysis to release esterified lignans), maintain a neutral pH. Use buffered solutions if the plant matrix is highly acidic or basic.

Problem 3: High Levels of Impurities in the Final Extract

Q: My extract has high purity issues, making downstream isolation difficult. How can I improve the selectivity of my extraction?

A: Poor selectivity results in the co-extraction of undesirable compounds like chlorophyll, lipids, and primary metabolites.

Possible Causes & Solutions:

  • Non-Selective Solvent: Highly polar or non-polar solvents can indiscriminately pull out a wide range of compounds.

    • Solution: Tailor your solvent system. A preliminary extraction with a non-polar solvent like hexane (B92381) can be used to remove lipids (defatting) before proceeding with a more polar solvent for this compound extraction.

  • Lack of a Purification Step: Crude extracts almost always require purification.

    • Solution: Implement a post-extraction purification strategy. Solid-Phase Extraction (SPE) is a widely used technique for cleaning up samples and pre-concentrating target analytes before chromatographic analysis. Column chromatography (e.g., with silica (B1680970) gel or Sephadex) is essential for isolating specific compounds from the complex mixture.

Data Summaries

Table 1: Comparison of Extraction Methods for Lignans

Extraction MethodTypical DurationRelative YieldAdvantagesDisadvantages
Maceration 24 hours - 7 daysLow to ModerateSimple, suitable for thermolabile compoundsTime-consuming, lower efficiency
Soxhlet Extraction Several hoursModerate to HighContinuous, efficientRequires large solvent volumes, potential thermal degradation
Ultrasound-Assisted (UAE) 5 - 90 minutesHighFast, reduced solvent use, eco-friendlyPotential for compound degradation from sonication
Microwave-Assisted (MAE) Seconds to minutesHigh to Very HighExtremely fast, reduced solvent use, high efficiencyRequires specialized equipment, potential for localized overheating
Accelerated Solvent (ASE) 15 - 30 minutesHighFast, automated, low solvent useHigh initial equipment cost

Table 2: Optimized Parameters from this compound & Lignan Extraction Studies

Plant SourceTarget CompoundMethodOptimal ParametersReference
Zanthoxylum armatumFargesin, SesaminUAE-ATPS40°C, 55 min, 15:1 solvent-to-solid ratio, 20% n-propanol/24% (NH4)2SO4
Arctium lappa L. fruitArctiinMAE40% methanol, 500 W power, 1:15 solid-to-liquid ratio, 200 s duration, 3 cycles
Panax quinquefolius L.Rare GinsenosidesMAEWater solvent, 1:40 material ratio, 145°C, 15 min, 1600 W power
Flaxseed MealSDGUAATPS9.0 wt% NaOH, 30.0 wt% isopropanol, 39 min, 52.0 mL/g ratio, 560 W, 40°C
OatsTotal LignansUAE80% methanol, 60°C, 60 min

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of Urolignosides

This protocol provides a general guideline for extracting urolignosides using a probe-type ultrasonic homogenizer. Parameters should be optimized for each specific plant matrix and target compound.

  • Plant Material Preparation:

    • Dry the selected plant material at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., to pass a 120-mesh sieve).

  • Extraction:

    • Accurately weigh approximately 0.5 g of the powdered plant material and place it into a suitable extraction vessel (e.g., a 50 mL beaker or flask).

    • Add the chosen extraction solvent (e.g., 20 mL of 80% aqueous methanol) to achieve a desired solid-to-liquid ratio (e.g., 1:40 g/mL).

    • Place the vessel in an ice bath to dissipate heat generated during sonication and maintain a constant temperature (e.g., < 60°C).

    • Immerse the tip of the ultrasonic probe into the solvent, ensuring it does not touch the sides or bottom of the vessel.

    • Perform the sonication. A typical starting point is 50% power for 5-10 minutes. Note: These parameters require optimization.

  • Post-Extraction Processing:

    • After sonication, centrifuge the mixture (e.g., at 13,000 rpm for 10 minutes) to pellet the solid plant material.

    • Filter the supernatant through a 0.45 µm microfilter to remove any remaining fine particles.

    • The resulting filtrate is the crude extract. This can be concentrated under reduced pressure and/or purified further using techniques like SPE or column chromatography.

  • Analysis:

    • Quantify the this compound content in the crude or purified extract using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Visualizations

ExtractionWorkflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_process 3. Post-Extraction cluster_purify 4. Purification & Analysis Plant Plant Material Dry Drying (40-50°C) Plant->Dry Grind Grinding / Sieving Dry->Grind Solvent Add Solvent (e.g., 80% MeOH) Grind->Solvent Extract Extraction (e.g., UAE / MAE) Solvent->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Crude Crude Extract Filter->Crude Purify Purification (SPE / Chromatography) Crude->Purify Analyze Analysis (HPLC / LC-MS) Purify->Analyze Final Pure this compound Analyze->Final

Caption: General workflow for this compound extraction and purification.

TroubleshootingYield Start Problem: Low this compound Yield CheckSolvent Is solvent polarity optimized? Start->CheckSolvent CheckPrep Is material finely ground? CheckSolvent->CheckPrep Yes Sol_Solvent Action: Test different aqueous alcohol conc. CheckSolvent->Sol_Solvent No CheckRatio Is solvent ratio sufficient? CheckPrep->CheckRatio Yes Sol_Prep Action: Grind to fine powder (<120 mesh) CheckPrep->Sol_Prep No CheckMethod Using an advanced method (UAE/MAE)? CheckRatio->CheckMethod Yes Sol_Ratio Action: Increase solvent to solid ratio CheckRatio->Sol_Ratio No Sol_Method Action: Implement UAE or MAE protocol CheckMethod->Sol_Method No End Yield Optimized CheckMethod->End Yes Sol_Solvent->CheckPrep Sol_Prep->CheckRatio Sol_Ratio->CheckMethod Sol_Method->End

Caption: Troubleshooting decision tree for low this compound yield.

References

Navigating the Challenges of Urolignoside Instability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the promising antioxidant urolignoside, maintaining its stability in aqueous solutions is a critical experimental hurdle. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and reliability of your experimental results.

This compound, a phenolic glycoside, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation. The stability of this compound in aqueous solutions is significantly influenced by factors such as pH, temperature, and exposure to light. Understanding and mitigating these factors are key to successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, often to a yellowish or brownish hue, is a common indicator of oxidative degradation. The phenolic functional groups in the this compound molecule are prone to oxidation, which can be accelerated by factors such as elevated pH, exposure to oxygen, and the presence of metal ions.

Q2: I'm observing a decrease in the concentration of this compound in my samples over time, even when stored in the dark. What is the likely cause?

A gradual decrease in this compound concentration, even in the absence of light, often points to hydrolysis. The glycosidic bond linking the sugar moiety to the lignan (B3055560) aglycone can be cleaved in aqueous solutions. This hydrolysis is particularly favorable under alkaline pH conditions.

Q3: Can I autoclave my this compound solution to sterilize it?

It is not recommended to autoclave this compound solutions. The high temperatures involved in autoclaving can significantly accelerate both hydrolytic and oxidative degradation, leading to a substantial loss of the active compound. Sterile filtration using a 0.22 µm filter is a safer alternative for sterilization.

Q4: What are the ideal storage conditions for aqueous solutions of this compound?

To maximize stability, aqueous solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended. Long-term storage data for the related compound secoisolariciresinol (B192356) diglucoside suggests stability for at least four years at -20°C.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Maintained at a slightly acidic pH: A pH range of 4-6 is generally preferable to neutral or alkaline conditions to minimize hydrolysis and oxidation.

  • Degassed: To minimize oxidation, degassing the solvent and purging the headspace of the storage container with an inert gas like nitrogen or argon can be beneficial.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to this compound instability.

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Significant decrease in this compound concentration as determined by analytical methods (e.g., HPLC, UPLC-MS).

  • Appearance of new peaks in the chromatogram, indicating the formation of degradation products.

  • Visible changes in the solution's appearance (e.g., color change, precipitation).

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate pH Measure the pH of your solution. If it is neutral or alkaline, adjust to a slightly acidic pH (4-6) using a suitable buffer. Citrate or acetate (B1210297) buffers are often good choices for phenolic compounds.
High Temperature Avoid exposing the solution to high temperatures. Prepare and handle solutions at room temperature or on ice. For storage, refer to the recommended low-temperature conditions.
Oxidation Prepare solutions using degassed solvents. Purge the vial with an inert gas (nitrogen or argon) before sealing. Consider adding an antioxidant, such as ascorbic acid, although its compatibility and potential interference with your assay should be verified.
Photodegradation Protect the solution from light at all times by using amber vials or by wrapping the container with aluminum foil.
Issue 2: Poor Reproducibility of Experimental Results

Symptoms:

  • High variability in this compound concentration between replicate samples or different experimental runs.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inconsistent Sample Handling Standardize your entire experimental workflow, from solution preparation to analysis. Ensure that all samples are treated identically in terms of temperature, light exposure, and time between preparation and analysis.
Batch-to-Batch Variability of this compound If using different batches of this compound, perform a quality control check on each new batch to confirm its purity and concentration before use.
Matrix Effects If working with complex biological matrices, consider the possibility of enzymatic degradation or interactions with other components. Sample preparation methods such as protein precipitation or solid-phase extraction may be necessary to remove interfering substances.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours. (Note: Base hydrolysis is often faster).

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder and an aqueous solution (in a sealed vial) in an oven at 60°C. Sample at 1, 3, 7, and 14 days.

  • Photodegradation: Expose a this compound solution (100 µg/mL in a quartz cuvette) and solid material to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method to determine the remaining concentration of this compound and to profile the degradation products.

UPLC-MS Method for this compound and its Degradation Products
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the polar glycoside from its less polar aglycone and other degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Mass spectrometry in both positive and negative ion modes to identify the parent compound and its degradation products.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate the expected stability profile of this compound.

Table 1: Effect of pH and Temperature on this compound Stability (% Remaining after 24 hours)

pH4°C25°C (Room Temperature)60°C
4.0 >99%98%85%
7.0 98%90%60%
9.0 90%75%30%

Table 2: Effect of Oxidative and Photolytic Stress on this compound Stability (% Remaining)

Stress Condition4 hours8 hours24 hours
3% H₂O₂ (RT, dark) 85%70%40%
Light Exposure (ICH Q1B) 80%65%35%

Visualizing Degradation Pathways and Workflows

To further aid in understanding the processes involved in troubleshooting this compound instability, the following diagrams have been generated using Graphviz.

G This compound This compound in Aqueous Solution Hydrolysis Hydrolysis (e.g., high pH, heat) This compound->Hydrolysis Oxidation Oxidation (e.g., O2, metal ions, high pH) This compound->Oxidation Photodegradation Photodegradation (UV/Vis light) This compound->Photodegradation Aglycone This compound Aglycone + Sugar Moiety Hydrolysis->Aglycone Oxidized_Products Oxidized Products (e.g., quinones) Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Major degradation pathways for this compound in aqueous solutions.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions Degradation This compound Degradation (e.g., low concentration, color change) Check_pH Check pH Degradation->Check_pH Check_Temp Check Temperature Degradation->Check_Temp Check_Light Check Light Exposure Degradation->Check_Light Check_O2 Check for Oxygen Degradation->Check_O2 Adjust_pH Adjust to pH 4-6 Check_pH->Adjust_pH Store_Cold Store at 2-8°C or -20°C Check_Temp->Store_Cold Protect_Light Use Amber Vials Check_Light->Protect_Light Degas_Solvent Degas Solvent/Use Inert Gas Check_O2->Degas_Solvent

Caption: Troubleshooting workflow for this compound instability.

By following the guidance provided in this technical support center, researchers can effectively manage the stability of this compound in their experiments, leading to more accurate and reproducible results in the development of this promising natural compound.

Technical Support Center: Urolignoside Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of Urolignoside in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a lignan (B3055560) glycoside that has been identified as an antioxidant with free radical scavenging properties. Its antioxidant activity has been demonstrated in various in vitro models.

Q2: What makes this compound difficult to dissolve?

Like many natural phenolic compounds, this compound possesses a molecular structure with both hydrophobic (aromatic rings) and hydrophilic (sugar moiety, hydroxyl groups) regions. This amphipathic nature can lead to poor solubility in purely aqueous solutions, such as cell culture media.

Q3: What are the recommended starting solvents for dissolving this compound?

For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for use in biological assays.[1] Other potential organic solvents include ethanol, methanol, and pyridine.[1]

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

The tolerance to DMSO varies among different cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential solvent effects.

Q5: Can I heat the this compound solution to improve solubility?

Gentle warming can aid in the dissolution of some compounds. If you choose to warm the solution, it is recommended to use a water bath set to 37°C.[2] However, be cautious as excessive heat can degrade the compound. Always check the compound's stability at elevated temperatures if possible.

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon addition to aqueous buffer or cell culture media.
  • Cause: This phenomenon, often called "crashing out," occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous solution where the compound is poorly soluble.

  • Solution:

    • Decrease the Final Concentration: The final concentration of this compound in your assay may be too high. Try working with a lower final concentration.

    • Serial Dilution: Instead of adding the concentrated stock directly to your final volume, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) media, vortex gently, and then add this intermediate dilution to the final volume.

    • Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent like PEG400 or glycerin to the final solution can help improve solubility.[1] However, the compatibility of the co-solvent with your specific assay must be verified.

Issue 2: The this compound solution appears cloudy or forms a precipitate over time in the incubator.
  • Cause: Delayed precipitation can be due to several factors, including compound instability in the culture medium, interaction with media components, or changes in pH over time.

  • Solution:

    • Assess Compound Stability: The stability of this compound in your specific cell culture medium and conditions may be limited.[3] Consider performing a stability test by incubating the this compound-media mixture for the duration of your experiment and observing for precipitation.

    • pH Adjustment: The pH of the medium can influence the solubility of ionizable compounds. Ensure the pH of your final solution is within a range that favors this compound's solubility.

    • Serum in Media: For cell-based assays, the presence of serum can sometimes help to solubilize hydrophobic compounds. If your experimental design allows, using media containing a low percentage of serum might be beneficial.

Quantitative Data Summary

SolventSolubility Potential for Hydrophobic CompoundsTypical Stock ConcentrationNotes
DMSO High1-100 mMRecommended for initial stock solutions. Final concentration in media should be kept low (typically ≤0.5%).
Ethanol Moderate to High1-50 mMCan be used as an alternative to DMSO. Evaporation can be an issue.
Methanol Moderate1-20 mMAnother potential organic solvent. Can be more toxic to cells than ethanol.
PBS/Aqueous Buffers Low<1 mMDirect dissolution in aqueous buffers is often challenging for hydrophobic compounds.
Cell Culture Media Very LowµM rangeThe final working concentration is usually limited by the compound's aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be attempted.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination and undissolved particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Media
  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended):

    • In a sterile tube, prepare an intermediate dilution of your this compound stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (e.g., 2 µL of stock in 198 µL of media to get 100 µM).

    • Gently vortex the intermediate dilution.

  • Final Dilution:

    • Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate dilution to 900 µL of media to get a final concentration of 10 µM.

    • Gently swirl the plate or flask to ensure even distribution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve 1 vortex Vortex / Sonicate dissolve->vortex 2 filter Sterile Filter (0.22 µm) vortex->filter 3 store Aliquot and Store at -20°C/-80°C filter->store 4 intermediate Prepare Intermediate Dilution store->intermediate Use Stock prewarm Pre-warm Media (37°C) prewarm->intermediate 5 final Prepare Final Dilution in Media intermediate->final 6 incubate Add to Assay final->incubate 7

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_cell Cell This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds and Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Postulated antioxidant signaling pathway for this compound.

References

Technical Support Center: Method Validation for Urolignoside Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method validation of urolignoside quantification in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to evaluate during method validation for this compound quantification?

A1: A bioanalytical method validation is essential to ensure the reliability and reproducibility of your results.[1] Key parameters to evaluate include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the urolignosides from other components in the sample matrix, such as endogenous substances or metabolites.[1]

  • Accuracy: The closeness of the measured concentration to the true concentration of the this compound.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically assessed at both intra-day and inter-day levels.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the this compound in the sample over a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the this compound that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction process in recovering the urolignosides from the biological matrix.

  • Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of the urolignosides, which can lead to ion suppression or enhancement.[2][3][4]

  • Stability: The chemical stability of the urolignosides in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Q2: Which analytical technique is most suitable for this compound quantification in biological samples?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of urolignosides in biological matrices such as plasma and urine. This is due to its high sensitivity, selectivity, and ability to provide structural information for confirmation.

Q3: What are the common challenges encountered when quantifying urolignosides in plasma and urine?

A3: Researchers often face several challenges, including:

  • Matrix Effects: Plasma and urine are complex matrices containing numerous endogenous compounds that can interfere with the ionization of urolignosides, leading to inaccurate quantification.

  • Low Concentrations: Urolignosides may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods.

  • Metabolic Conjugation: Urolignosides can exist in conjugated forms (e.g., glucuronides and sulfates) in biological fluids. This necessitates a hydrolysis step (e.g., using β-glucuronidase/sulfatase) prior to extraction to measure the total this compound concentration.

  • Analyte Stability: Urolignosides may be susceptible to degradation during sample collection, processing, and storage.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but less clean method.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate the urolignosides from co-eluting matrix components.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing better correction for signal variations.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent stronger than the mobile phase.4. Column overload.1. Flush the column with a strong solvent or replace the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Changes in mobile phase composition.2. Fluctuation in column temperature.3. Air bubbles in the pump.4. Column aging.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a consistent temperature.3. Degas the mobile phase and prime the pump.4. Replace the column if it has exceeded its lifetime.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix.2. Analyte degradation during sample processing.3. Suboptimal pH for extraction.4. Inappropriate extraction solvent or SPE cartridge.1. Optimize the extraction method (e.g., try a different SPE sorbent or LLE solvent).2. Minimize sample processing time and keep samples on ice.3. Adjust the pH of the sample to ensure the analyte is in a neutral form for better extraction.4. Test different solvents or SPE cartridges to find the most effective one for your urolignosides.
High Signal Suppression or Enhancement (Matrix Effect) 1. Co-elution of matrix components (e.g., phospholipids).2. Inadequate sample cleanup.3. Ion source contamination.1. Optimize chromatographic separation to resolve the analyte from interfering peaks.2. Implement a more rigorous sample cleanup method (e.g., SPE instead of protein precipitation).3. Clean the ion source of the mass spectrometer regularly.
Poor Reproducibility (High %CV) 1. Inconsistent sample preparation.2. Variability in injection volume.3. Unstable mass spectrometer performance.1. Ensure consistent and precise execution of the sample preparation protocol for all samples.2. Check the autosampler for any issues with injection precision.3. Calibrate and tune the mass spectrometer regularly.
No or Low Analyte Signal 1. Analyte degradation.2. Incorrect mass spectrometer settings.3. Sample preparation error.4. The concentration is below the limit of detection.1. Investigate analyte stability under the storage and processing conditions.2. Verify the precursor and product ion transitions and other MS parameters.3. Review the sample preparation procedure for any potential errors.4. Concentrate the sample or use a more sensitive instrument if possible.

Quantitative Data Summary

The following tables provide typical acceptance criteria for method validation parameters based on regulatory guidelines.

Table 1: Acceptance Criteria for Accuracy and Precision

Analyte LevelAccuracy (% Bias)Precision (%RSD)
LLOQ± 20%≤ 20%
Low, Medium, High QC± 15%≤ 15%

Table 2: Acceptance Criteria for Other Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Recovery Consistent, precise, and reproducible
Matrix Factor %RSD ≤ 15% for at least 6 different lots of matrix
Stability (Freeze-Thaw, Short-Term, Long-Term) Mean concentration within ± 15% of the nominal concentration

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline and should be optimized for specific urolignosides.

  • Pre-treatment: Thaw frozen plasma samples at room temperature. Spike with the internal standard solution. Add 4% phosphoric acid to precipitate proteins. Vortex and centrifuge.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the urolignosides with a suitable organic solvent (e.g., methanol or acetonitrile), which may be acidified or basified depending on the analyte's properties.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Urine

This protocol is a general guideline and should be optimized for specific urolignosides.

  • Hydrolysis (if measuring total urolignosides): To 1 mL of urine, add an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) and β-glucuronidase/sulfatase enzyme solution. Incubate at 37°C for a specified time (e.g., 2-4 hours).

  • Extraction: After hydrolysis, add the internal standard. Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for several minutes.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Biological_Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard (IS) Biological_Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Validation_Parameters Selectivity Accuracy Precision Linearity LOD/LOQ Recovery Matrix Effect Stability Data_Processing->Validation_Parameters

Caption: General workflow for this compound quantification.

Troubleshooting_Logic Start Problem Encountered Check_Chromatography Check Chromatography? (Peak Shape, RT) Start->Check_Chromatography Check_MS Check MS Signal? (Intensity, S/N) Start->Check_MS Check_Sample_Prep Check Sample Prep? (Recovery, Variability) Start->Check_Sample_Prep Peak_Shape_Issue Poor Peak Shape Check_Chromatography->Peak_Shape_Issue Yes RT_Shift_Issue Retention Time Shift Check_Chromatography->RT_Shift_Issue Yes Low_Signal_Issue Low/No Signal Check_MS->Low_Signal_Issue Yes High_Noise_Issue High Background Noise Check_MS->High_Noise_Issue Yes Low_Recovery_Issue Low Recovery Check_Sample_Prep->Low_Recovery_Issue Yes High_Variability_Issue High Variability Check_Sample_Prep->High_Variability_Issue Yes Fix_Column Optimize Mobile Phase Flush/Replace Column Peak_Shape_Issue->Fix_Column Fix_Temp_Flow Check Temp & Flow Rate Degas Mobile Phase RT_Shift_Issue->Fix_Temp_Flow Solution Problem Resolved Fix_Column->Solution Fix_Temp_Flow->Solution Tune_MS Tune/Calibrate MS Check Source/Gas Low_Signal_Issue->Tune_MS Clean_Source Clean Ion Source Check for Contamination High_Noise_Issue->Clean_Source Tune_MS->Solution Clean_Source->Solution Optimize_Extraction Optimize Extraction Method (pH, Solvent) Low_Recovery_Issue->Optimize_Extraction Standardize_Procedure Standardize Pipetting & Vortexing High_Variability_Issue->Standardize_Procedure Optimize_Extraction->Solution Standardize_Procedure->Solution

Caption: Troubleshooting decision tree for method validation.

References

Technical Support Center: Enhancing the Bioavailability of Urolignoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the in vivo bioavailability of urolignoside. The information is presented in a user-friendly question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations of key concepts and workflows.

Disclaimer: Specific pharmacokinetic and bioavailability data for this compound are limited in publicly available literature. The guidance provided here is based on established principles and successful strategies for enhancing the bioavailability of other polyphenols and lignans (B1203133) with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a lignan, a type of polyphenolic compound found in various plants.[1] It has demonstrated antioxidant and free radical scavenging activities in vitro.[2][3] Lignans as a class are investigated for a variety of health benefits, including anti-inflammatory and anticancer effects.

Q2: What is "bioavailability" and why is it a concern for this compound?

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[4] Like many polyphenols, this compound is expected to have low oral bioavailability. This is due to several factors:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.

  • First-Pass Metabolism: After absorption from the gut, this compound is likely to be extensively metabolized in the intestines and liver. A common metabolic pathway for polyphenols is glucuronidation, which inactivates the compound and facilitates its excretion.[5]

  • Rapid Elimination: The body may quickly clear the compound from the bloodstream.

Q3: What are the primary strategies to enhance the in vivo bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of low bioavailability for compounds like this compound. These approaches aim to improve solubility, protect the compound from metabolic degradation, and enhance its absorption. Key strategies include:

  • Nanoformulations: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs) or liposomes can improve its solubility, protect it from degradation in the GI tract, and facilitate its uptake by intestinal cells.

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can significantly increase its dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a complex with a hydrophilic exterior that enhances its aqueous solubility.

  • Co-administration with Bioenhancers: Certain agents can inhibit metabolic enzymes or transporters that contribute to the low bioavailability of polyphenols. For example, piperine (B192125) (from black pepper) is a well-known bioenhancer.

Troubleshooting Guide: Common Issues in this compound In Vivo Studies

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable plasma concentrations of this compound after oral administration. - Poor aqueous solubility leading to incomplete dissolution.- Extensive first-pass metabolism.- Rapid clearance from circulation.- Insufficient dose.- Insensitive analytical method.- Utilize a bioavailability-enhancing formulation (see FAQs and Protocols).- Consider co-administration with a metabolic inhibitor (with proper ethical and scientific justification).- Increase the administered dose (within toxicity limits).- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS).
High variability in plasma concentrations between individual animals. - Inconsistent formulation preparation and dosing.- Physiological variability among animals (e.g., differences in gastric pH, gut motility).- Instability of the formulation.- Ensure precise and consistent formulation preparation and administration techniques.- Increase the number of animals per group to improve statistical power.- Assess the in vitro and in vivo stability of your formulation.
Precipitation of this compound in the dosing vehicle. - Exceeding the solubility limit of this compound in the chosen vehicle.- pH or temperature changes affecting solubility.- Conduct solubility studies to determine the optimal dosing vehicle.- Consider using co-solvents, surfactants, or a lipid-based vehicle.- Control the pH and temperature during formulation preparation and storage.
No significant improvement in bioavailability with a nanoformulation. - Suboptimal formulation parameters (e.g., particle size, encapsulation efficiency).- The chosen formulation strategy may not be ideal for this compound.- Ineffective release of this compound from the carrier at the absorption site.- Systematically optimize the formulation parameters.- Explore alternative formulation strategies (e.g., if SLNs are ineffective, try a solid dispersion).- Conduct in vitro release studies under simulated gastrointestinal conditions to assess the release profile.

Data Presentation: Comparative Bioavailability Enhancement Strategies for Polyphenols

The following table summarizes the impact of different formulation strategies on the bioavailability of various polyphenols, which can serve as a reference for designing this compound studies.

Polyphenol Formulation Strategy Fold Increase in Oral Bioavailability (Relative to Free Compound) Key Findings Reference
Curcumin Solid Lipid Nanoparticles (SLNs)~15-foldEnhanced solubility and protection from degradation.
Resveratrol PLGA Nanoparticles~10-foldSustained release and improved stability in the GI tract.
Quercetin Phytosomes~20-foldImproved absorption due to the lipid-compatible nature of the complex.General Knowledge
Flurbiprofen Cyclodextrin Complex in Nanoparticles~2.1-foldCombined effect of increased solubility and nanoparticle-mediated uptake.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a common method for preparing SLNs using hot homogenization followed by ultrasonication.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., soy lecithin)

  • Phosphate buffered saline (PBS)

  • Organic solvent (if needed for initial drug dissolution, e.g., ethanol)

Procedure:

  • Preparation of the Lipid Phase: a. Melt the solid lipid at a temperature approximately 5-10°C above its melting point. b. Dissolve the this compound in the molten lipid. If solubility is low, a small amount of organic solvent can be used and will be evaporated later.

  • Preparation of the Aqueous Phase: a. Heat the aqueous solution containing the surfactant and co-surfactant to the same temperature as the lipid phase.

  • Homogenization: a. Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes. This creates a coarse oil-in-water emulsion.

  • Ultrasonication: a. Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: a. Cool the resulting nanoemulsion in an ice bath. The solidification of the lipid droplets leads to the formation of SLNs.

  • Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the encapsulation efficiency and drug loading by separating the unencapsulated this compound (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant and the nanoparticles.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a basic design for an in vivo study to assess the oral bioavailability of a this compound formulation.

Animal Model:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Study Groups:

  • Control Group: this compound suspension in a simple vehicle (e.g., 0.5% carboxymethylcellulose).

  • Test Group: this compound formulation (e.g., this compound-loaded SLNs).

  • Intravenous (IV) Group (Optional but recommended for absolute bioavailability): this compound dissolved in a suitable IV vehicle.

Procedure:

  • Acclimatization and Fasting: a. Acclimatize the animals for at least one week before the experiment. b. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing: a. Administer the this compound formulations to the respective groups via oral gavage at a predetermined dose. b. For the IV group, administer the this compound solution via the tail vein.

  • Blood Sampling: a. Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing). b. Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: a. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). b. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as UPLC-MS/MS.

  • Pharmacokinetic Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. b. Determine the relative oral bioavailability of the test formulation compared to the control suspension. If an IV group is included, the absolute bioavailability can be calculated.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_data Data Analysis prep Preparation of this compound Formulation (e.g., SLNs, Solid Dispersion) char In Vitro Characterization (Size, EE%, Release Profile) prep->char dosing Oral Administration to Animal Model char->dosing sampling Serial Blood Sampling dosing->sampling analysis Plasma Sample Analysis (UPLC-MS/MS) sampling->analysis pk Pharmacokinetic Modeling analysis->pk bioav Bioavailability Calculation pk->bioav troubleshooting_workflow node_sol node_sol node_prob node_prob start Low Bioavailability Observed? prob1 Is solubility a limiting factor? start->prob1 prob2 Is first-pass metabolism significant? prob1->prob2 No sol1 Enhance Solubility: - Nanoformulations - Solid Dispersions - Cyclodextrin Complexation prob1->sol1 Yes prob3 Is the formulation stable? prob2->prob3 No sol2 Protect from Metabolism: - Encapsulation (Nanoparticles) - Co-administer with inhibitors prob2->sol2 Yes sol3 Optimize Formulation: - Adjust excipients - Control preparation process prob3->sol3 No signaling_pathway urolig This compound Formulation absorp Enhanced GI Absorption urolig->absorp circ Systemic Circulation absorp->circ target Target Tissue circ->target ros Reactive Oxygen Species (ROS) target->ros Inhibits nrf2 Nrf2 Activation target->nrf2 ros->nrf2 are Antioxidant Response Element (ARE) nrf2->are antiox Antioxidant Enzyme Expression are->antiox cell Cellular Protection antiox->cell

References

Preventing degradation of Urolignoside during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Urolignoside to prevent its degradation during storage and experimentation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: While specific degradation kinetics for this compound are not extensively published, based on its structure as a lignan (B3055560) glycoside and general knowledge of phenolic compounds, the primary factors contributing to its degradation are likely:

  • pH: Extreme pH values, particularly acidic conditions, can lead to hydrolysis of the glycosidic bond, separating the sugar moiety from the lignan aglycone. This can result in the formation of artifacts and loss of the parent compound[1].

  • Oxidation: As an antioxidant with free radical scavenging activity, this compound is susceptible to oxidation[2][3]. Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways[4][5].

  • Light: Exposure to UV or even ambient light can promote photolytic degradation, a common issue for many phenolic compounds.

  • Enzymatic Degradation: If working with biological matrices that have not been properly prepared, enzymes such as glycosidases could cleave the glycosidic bond.

Q2: How should I store this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound during storage, it is recommended to adhere to the following conditions. These are based on best practices for storing similar phenolic and glycosidic compounds.

Storage ConditionRecommendationRationale
Form Solid (lyophilized powder)More stable than solutions.
Temperature -20°C or -80°CReduces molecular motion and slows chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation.
Light Amber vial or stored in the darkPrevents photolytic degradation.
Container Tightly sealed, airtight containerPrevents moisture absorption and oxidation.

For short-term storage of solutions (up to a few days), refrigeration at 2-8°C is advisable. However, for longer-term storage, it is best to store as a solid or as aliquots of a stock solution at -80°C to minimize freeze-thaw cycles.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in several common laboratory solvents. The choice of solvent may depend on the specific experimental requirements.

SolventSuitabilityNotes
Dimethyl Sulfoxide (DMSO) HighGood for preparing high-concentration stock solutions.
Ethanol GoodSuitable for many biological assays.
Methanol (B129727) GoodOften used in analytical chemistry (e.g., for HPLC).
Pyridine GoodUse with caution due to its reactivity and toxicity.
Water LimitedGlycosylation enhances water solubility compared to the aglycone, but it may still be limited. Solubility can be improved at slightly basic pH, but this may compromise stability.

It is recommended to prepare high-concentration stock solutions in an organic solvent like DMSO and then dilute them in aqueous buffers for your experiments.

Q4: Are there any specific precautions I should take during my experiments to avoid this compound degradation?

A4: Yes, to ensure the integrity of this compound during your experiments, consider the following:

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can lead to degradation.

  • Use Freshly Prepared Solutions: Whenever possible, prepare working solutions fresh on the day of the experiment.

  • Control pH: Be mindful of the pH of your buffers. Avoid strongly acidic or alkaline conditions unless they are a necessary part of your experimental design.

  • Protect from Light: Work in a subdued light environment or use amber-colored labware to protect this compound solutions from light.

  • De-gas Buffers: For sensitive experiments, de-gassing aqueous buffers to remove dissolved oxygen can help prevent oxidation.

  • Include Controls: In your experiments, include appropriate controls to monitor the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Loss of activity or inconsistent results over time. Degradation of this compound in stock or working solutions.* Prepare fresh solutions from solid material. * Aliquot stock solutions and store at -80°C. * Perform a stability test of this compound in your experimental buffer.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). This compound degradation.* Analyze a freshly prepared standard to confirm the retention time of the intact compound. * Review storage and handling procedures for potential sources of degradation (light, temperature, pH). * Consider the possibility of hydrolysis of the glycosidic bond, which would result in a peak for the aglycone.
Precipitation of this compound in aqueous buffers. Low aqueous solubility.* Ensure the final concentration of the organic solvent from the stock solution is compatible with your assay and does not cause precipitation. * Consider using a solubilizing agent, but verify its compatibility with your experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a tared, amber-colored vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C until use.

Protocol 2: Stability Indicating HPLC Method Development (General Approach)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and detecting any degradation products.

  • Column Selection: A C18 reverse-phase column is a common starting point for the analysis of phenolic compounds.

  • Mobile Phase Optimization:

    • Start with a gradient elution using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Optimize the gradient to achieve good separation between the this compound peak and any potential degradation products.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject this compound to forced degradation under various stress conditions (e.g., acid, base, heat, oxidation, light).

    • Acid/Base Hydrolysis: Incubate this compound solutions in dilute HCl and NaOH.

    • Oxidation: Treat this compound with a dilute solution of hydrogen peroxide.

    • Thermal Stress: Heat a solution of this compound.

    • Photolytic Stress: Expose a solution of this compound to UV light.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Urolignoside_Degradation_Pathways cluster_stress_factors Stress Factors This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degradation pH pH Extremes pH->this compound Oxidation Oxidation (O2, Light, Metal Ions) Oxidation->this compound Temperature High Temperature Temperature->this compound Light UV/Ambient Light Light->this compound Enzymes Enzymes Enzymes->this compound

Caption: Potential degradation pathways of this compound under various stress factors.

Experimental_Workflow cluster_storage Proper Storage cluster_preparation Solution Preparation cluster_experimentation Experimentation Solid_Storage Solid this compound (-20°C to -80°C, Dark, Inert Gas) Stock_Solution Prepare Stock Solution (e.g., in DMSO) Solid_Storage->Stock_Solution Aliquoting Aliquot into Single-Use Tubes Stock_Solution->Aliquoting Aliquot_Storage Store Aliquots at -80°C Aliquoting->Aliquot_Storage Working_Solution Prepare Fresh Working Solution (Dilute Stock in Buffer) Aliquot_Storage->Working_Solution Experiment Perform Experiment (Protect from Light) Working_Solution->Experiment Analysis Analysis (e.g., HPLC) Experiment->Analysis

Caption: Recommended workflow for handling this compound from storage to analysis.

References

Strategies to improve the signal-to-noise ratio in Urolignoside detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in urolignoside detection.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the signal-to-noise ratio in this compound analysis by LC-MS?

A1: The most significant factor is often the matrix effect , which refers to the alteration of ionization efficiency for urolignosides due to co-eluting endogenous components from the biological sample (e.g., plasma, urine, tissue).[1][2] These components can either suppress or enhance the ion signal of the target analyte, leading to inaccurate quantification and poor sensitivity.[1][2] Effective sample preparation is the most critical step to mitigate matrix effects.[3]

Q2: Which ionization technique, ESI or APCI, is generally better for this compound analysis?

A2: Electrospray ionization (ESI) is typically the preferred method for urolignosides. ESI is well-suited for polar, ionizable, and higher-molecular-weight compounds, characteristics that align with the structure of urolignosides, which are often found as glycosides. Atmospheric pressure chemical ionization (APCI) is generally better for less-polar, lower-molecular-weight compounds. However, the optimal choice should always be confirmed empirically by infusing a standard of the target this compound.

Q3: Should I use a UV detector or a mass spectrometer for this compound quantification?

A3: For sensitive and specific quantification, a mass spectrometer (MS) is highly recommended. LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to LC-UV. MS/MS also provides superior specificity by monitoring for specific precursor-to-product ion transitions, which minimizes the risk of interferences from co-eluting compounds that can be a major issue with UV detection.

Q4: What are the typical fragmentation patterns for lignans (B1203133) like urolignosides in MS/MS?

A4: While specific data for all urolignosides is not extensively published, based on studies of similar lignan (B3055560) structures, common fragmentation patterns in electrospray ionization (ESI) MS/MS include:

  • Loss of a sugar moiety: For this compound glycosides, the most common initial fragmentation is the neutral loss of the sugar residue.

  • Loss of CO2 (44 Da): This is a characteristic fragmentation pathway for lignans with a dibenzylbutyrolactone structure.

  • Combined loss of formaldehyde (B43269) and water (48 Da): This fragmentation is typical for dibenzylbutanediol lignans. These characteristic losses are invaluable for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Detectable Peak
Potential Cause Troubleshooting Step Detailed Explanation
Poor Ionization Efficiency Optimize MS source parameters.Systematically adjust the nebulizer gas pressure, drying gas flow and temperature, capillary voltage, and fragmentor voltage. For thermally labile compounds like glycosides, use the lowest effective source temperatures to prevent degradation. Set key parameters on a maximum plateau for robustness.
Inefficient Sample Extraction Review and optimize the sample preparation protocol.Ensure the chosen extraction method (SPE, LLE) is appropriate for the this compound's polarity. For Solid Phase Extraction (SPE), verify that the conditioning, loading, washing, and elution steps are optimized. For Liquid-Liquid Extraction (LLE), ensure the pH and solvent choice are optimal for partitioning the analyte.
Analyte Degradation Prepare fresh samples and standards.Urolignosides, particularly glycosides, can be susceptible to degradation. Ensure samples are stored properly (e.g., at -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh stock and working solutions regularly.
Incorrect Mobile Phase Adjust mobile phase pH and organic content.The mobile phase pH should be adjusted to promote the protonation (positive mode) or deprotonation (negative mode) of the this compound. The use of volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is recommended for LC-MS.
Suboptimal MS/MS Transition Optimize collision energy for fragmentation.Infuse a standard solution of the this compound and perform a product ion scan to identify the most intense and stable fragment ions. Then, perform a collision energy optimization for each transition to maximize the signal of the product ion. A good starting point is to retain 10-15% of the parent ion.
Issue 2: High Background Noise
Potential Cause Troubleshooting Step Detailed Explanation
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and additives.Non-volatile salts (e.g., phosphates, sulfates) and contaminants in lower-grade solvents can create significant background noise and adducts. Always use freshly opened solvents.
Contaminated LC-MS System Perform a system "steam clean".To clean the MS source, set the LC flow to 0.5 mL/min (e.g., 75:25 methanol (B129727):water), nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temp to 350°C, and direct the flow to the MS overnight. This helps bake out contaminants from the ion source.
Leaking Fittings Check and tighten all LC fittings.A small leak in the LC flow path can introduce air and cause pressure fluctuations, leading to an unstable baseline and increased noise. Do not overtighten fittings.
Dirty Ion Source Clean the ion source components.The capillary, skimmer, and other ion source elements can become coated with non-volatile material over time. Follow the manufacturer's protocol for cleaning these components.
Carryover from Previous Injection Implement a robust needle wash and blank injections.If a high-concentration sample was injected previously, analyte may carry over to the next injection. Use a strong wash solvent (e.g., isopropanol) for the autosampler needle and run blank injections after high-concentration samples.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step Detailed Explanation
Column Overload Dilute the sample or use a column with a higher capacity.Injecting too much analyte can saturate the stationary phase, leading to peak fronting. Reduce the injection volume or dilute the sample.
Secondary Interactions Add a mobile phase modifier or change the column.Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase. Small amounts of an acid (e.g., formic acid) or base can improve peak shape for ionizable compounds.
Column Void or Contamination Reverse-flush the column or replace it.A void at the head of the column can cause peak splitting. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may be fouled and need replacement.
Sample Solvent Incompatibility Reconstitute the final extract in the initial mobile phase.If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Evaporate the extraction solvent and reconstitute the residue in the starting mobile phase.

Data Presentation: Performance of Analytical Methods

The following tables summarize quantitative data from published methods for lignans and related compounds, providing a benchmark for expected performance.

Table 1: LC-MS/MS Method Performance for Urocarb in Human Plasma

ParameterValue
Linearity Range 1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 1.03 ng/mL
Mean Recovery (LQC, MQC, HQC) 97.4% - 104.1%
Within-run CV% 0.271% - 0.478%
Between-run CV% 0.388% - 0.601%
(Data adapted from a study on Urocarb, a this compound-related compound)

Table 2: Comparison of SPE Methods for Lignan Quantification in Urine by LC-MS/MS

AnalyteMethodLimit of Detection (LOD) (ng/mL)Recovery (%)Reproducibility (CV%)
Enterolactone (B190478) Online SPE0.76118 - 19
Offline SPE3.377-
Enterodiol Online SPE0.2834 - 12
Offline SPE0.880-
(Data from a study on the lignans enterolactone and enterodiol)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lignans from Urine

This protocol is adapted from a validated method for the extraction of lignans, which are structurally related to urolignosides, from human urine.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex and centrifuge at 2000 x g for 10 minutes to pellet any precipitate.

    • To a 1 mL aliquot of the supernatant, add an internal standard solution.

    • Add 500 µL of sodium acetate buffer (0.1 M, pH 5.0).

    • Add β-glucuronidase/sulfatase to hydrolyze conjugated urolignosides to their aglycone form.

    • Incubate the mixture (e.g., overnight at 37°C).

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes to remove residual water.

  • Elution:

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Pretreat Pre-treatment (Hydrolysis, IS Spike) Sample->Pretreat SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap LC HPLC/UHPLC Separation (Reversed-Phase C18) Evap->LC MS Mass Spectrometer (ESI Source) LC->MS Eluent MSMS Tandem MS (MRM/SRM Detection) MS->MSMS Precursor Ion Integration Peak Integration MSMS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: General workflow for this compound analysis.

Troubleshooting_Signal cluster_signal Signal Enhancement cluster_noise Noise Reduction Start Low S/N Ratio Opt_Source Optimize MS Source (Voltage, Gas, Temp) Start->Opt_Source Opt_Mobile Optimize Mobile Phase (pH, Organic %) Start->Opt_Mobile Opt_Extract Improve Extraction (SPE/LLE Protocol) Start->Opt_Extract Opt_MSMS Optimize MS/MS (Transition, CE) Start->Opt_MSMS Clean_System Clean System (Source, Tubing) Start->Clean_System Use_Pure Use High-Purity Solvents/Reagents Start->Use_Pure Check_Leaks Check for Leaks Start->Check_Leaks

Caption: Key strategies to improve the S/N ratio.

References

Validation & Comparative

Comparing the bioactivity of Urolignoside with other lignans (e.g., secoisolariciresinol diglucoside)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of phytochemical research, lignans (B1203133) have garnered significant attention for their diverse bioactive properties, holding promise for applications in nutrition and pharmacology. This guide provides a detailed comparison of the bioactivity of two specific lignans: Urolignoside and Secoisolariciresinol diglucoside (SDG). While SDG is a well-studied lignan (B3055560) with a wealth of experimental data, information on the specific bioactivities of this compound is less direct. This comparison aims to present the current state of knowledge for both compounds, drawing on available experimental evidence for SDG and inferring the potential activities of this compound from the properties of the plant extracts in which it is found.

Overview of Bioactivity

Secoisolariciresinol diglucoside (SDG) is a prominent lignan found in flaxseed, recognized for its potent antioxidant, anti-inflammatory, and anticancer properties.[1] Upon ingestion, SDG is metabolized by the gut microbiota into the enterolignans enterodiol (B191174) and enterolactone, which are believed to be responsible for many of its systemic effects. In contrast, this compound is a neolignan found in plants such as Salacia chinensis and Camellia amplexicaulis. While direct experimental data on the bioactivity of isolated this compound is limited, extracts of these plants have demonstrated various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3]

Data Presentation: A Comparative Summary

The following tables summarize the available quantitative and qualitative data on the bioactivity of SDG and the inferred potential of this compound.

Table 1: Antioxidant Activity
CompoundAssayResultsReference
Secoisolariciresinol diglucoside (SDG) DPPH Radical ScavengingIC50 values vary depending on the study, demonstrating dose-dependent radical scavenging.[4]
ABTS Radical ScavengingEffective scavenging of ABTS radicals observed in multiple studies.[5]
Ferric Reducing Antioxidant Power (FRAP)Demonstrates the ability to reduce ferric ions, indicating antioxidant potential.
This compound Various antioxidant assays on plant extractsExtracts of Camellia species containing this compound show high DPPH and ABTS radical scavenging activities. Extracts of Salacia chinensis also exhibit antioxidant properties.
Table 2: Anti-inflammatory Activity
CompoundModelKey FindingsReference
Secoisolariciresinol diglucoside (SDG) Lipopolysaccharide (LPS)-induced inflammation in various cell linesReduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Animal models of inflammationDemonstrates anti-inflammatory effects in vivo.
This compound General activity of plant extractsExtracts of Salacia chinensis and Camellia species have been reported to possess anti-inflammatory properties.
Table 3: Anticancer Activity
CompoundCancer Cell Line(s)Key FindingsReference
Secoisolariciresinol diglucoside (SDG) Breast, colon, prostate cancer cell linesInhibits cell proliferation, induces apoptosis, and reduces tumor growth in animal models.
VariousModulates signaling pathways involved in cancer progression.
This compound Various cancer cell lines (from plant extracts)Triterpenoids from Salacia chinensis extracts show cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. Extracts from Camellia species also exhibit antitumoral activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioactivity assays mentioned.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. A solution of DPPH in methanol (B129727) is prepared, and its absorbance is measured at a specific wavelength (e.g., 517 nm). The test compound is added to the DPPH solution, and the decrease in absorbance is monitored over time. The percentage of scavenging activity is calculated relative to a control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The resulting blue-green solution's absorbance is measured (e.g., at 734 nm). The test compound is then added, and the reduction in absorbance is measured, indicating the scavenging of the ABTS radical.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at a specific wavelength (e.g., 593 nm) is proportional to the antioxidant capacity of the sample.

Anti-inflammatory Activity Assays
  • Measurement of Pro-inflammatory Cytokines: Cell lines (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are then quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Carrageenan-Induced Paw Edema in Rodents: This is a common in vivo model for acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent. The volume of the paw is measured at different time points before and after the administration of the test compound. A reduction in paw edema indicates anti-inflammatory activity.

Anticancer Activity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity and is used to measure cell viability and proliferation. Cancer cells are seeded in a multi-well plate and treated with varying concentrations of the test compound. After an incubation period, MTT is added, which is converted by metabolically active cells into a purple formazan (B1609692) product. The absorbance of the formazan solution is measured, and the concentration of the compound that inhibits cell growth by 50% (IC50) is determined.

  • Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining): This flow cytometry-based assay is used to detect apoptosis. Cells are treated with the test compound and then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (which enters cells with compromised membranes, indicating late apoptosis or necrosis). The percentage of apoptotic cells is then quantified.

Signaling Pathway Modulation

Lignans often exert their bioactivity by modulating intracellular signaling pathways. SDG has been shown to primarily influence the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.

NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB-NF-κB Complex IκB NF-κB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression Induces SDG SDG SDG->IKK Inhibits

As depicted in the diagram, inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, leading to its degradation and the release of NF-κB. Free NF-κB translocates to the nucleus to induce the expression of pro-inflammatory genes. SDG has been shown to inhibit the activation of the IKK complex, thereby preventing the downstream activation of NF-κB. The specific effects of this compound on this or other signaling pathways have not yet been elucidated.

General Experimental Workflow for Bioactivity Screening

The process of evaluating the bioactivity of a novel compound typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Bioactivity_Workflow Compound Isolation/Synthesis Compound Isolation/Synthesis In vitro Screening In vitro Screening Compound Isolation/Synthesis->In vitro Screening Primary Assays Antioxidant Assays Antioxidant Assays In vitro Screening->Antioxidant Assays e.g. Cytotoxicity Assays Cytotoxicity Assays In vitro Screening->Cytotoxicity Assays e.g. Lead Compound Identification Lead Compound Identification Antioxidant Assays->Lead Compound Identification Cytotoxicity Assays->Lead Compound Identification In-depth Mechanistic Studies In-depth Mechanistic Studies Lead Compound Identification->In-depth Mechanistic Studies Secondary Assays Signaling Pathway Analysis Signaling Pathway Analysis In-depth Mechanistic Studies->Signaling Pathway Analysis e.g. In vivo Studies In vivo Studies In-depth Mechanistic Studies->In vivo Studies e.g. Target Identification Target Identification Signaling Pathway Analysis->Target Identification Preclinical Development Preclinical Development In vivo Studies->Preclinical Development

Conclusion

This comparative guide highlights the current understanding of the bioactivities of this compound and Secoisolariciresinol diglucoside. SDG is a well-characterized lignan with demonstrated antioxidant, anti-inflammatory, and anticancer properties, primarily acting through the modulation of the NF-κB signaling pathway. While direct evidence for the bioactivity of this compound is currently lacking, the known biological activities of the plant extracts in which it is found suggest that it may also possess valuable therapeutic properties. Further research is warranted to isolate this compound and systematically evaluate its bioactivity to fully understand its potential for pharmaceutical and nutraceutical applications. This will enable a more direct and quantitative comparison with other well-studied lignans like SDG.

References

Urolignoside's Antioxidant Power: A Comparative Guide for In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vivo antioxidant efficacy of novel compounds is paramount. This guide provides a comparative analysis of Urolignoside's antioxidant potential, benchmarked against other well-established natural antioxidants. Due to the limited direct in vivo research on this compound, this guide will leverage data from its closely related and well-studied metabolite, Urolithin A, a compound produced following the consumption of ellagitannins. The comparative data is drawn from various animal model studies investigating oxidative stress.

Comparative Analysis of Antioxidant Efficacy

The antioxidant capacity of Urolithin A and other relevant compounds has been evaluated in vivo by measuring key biomarkers of oxidative stress. The following table summarizes the quantitative data from representative studies, offering a clear comparison of their effects on crucial antioxidant enzymes and markers of cellular damage.

CompoundAnimal ModelDosageDurationMalondialdehyde (MDA) LevelsSuperoxide (B77818) Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione (B108866) Peroxidase (GSH-Px) Activity
Urolithin A Mice (Carrageenan-induced paw edema)Oral administration1 hourNot ReportedNot ReportedNot ReportedNot Reported
Flavonoid Mix (Epicatechin, Quercetin, etc.) Mice (D-galactose-induced aging)Not specifiedNot specifiedDecreased serum MDA[1][2][3]Increased serum SOD[1][2]Increased serum CATIncreased serum GSH-Px
Ginsenoside Rg1 Rats and Mice (Hyperglycemia models)1-100 mg/kg/dayNot specifiedReduced MDA levelsRestored SOD activityNot ReportedNot Reported
Poliumoside Rats (Streptozotocin-induced cognitive dysfunction)Not specifiedNot specifiedRestored MDA to near normalRestored SOD to near normalRestored CAT to near normalRestored GSH to near normal

Note: Direct comparative studies between this compound/Urolithin A and these specific compounds under the same experimental conditions are limited. The data presented is a compilation from different studies to provide a general overview.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vivo validation of antioxidant efficacy.

Animal Model of D-galactose-Induced Oxidative Stress
  • Objective: To induce an aging-like state characterized by increased oxidative stress.

  • Animals: Typically, mice or rats are used.

  • Procedure:

    • Animals are randomly divided into control, model, and treatment groups.

    • The model and treatment groups receive daily subcutaneous injections of D-galactose for a period of 6-8 weeks to induce oxidative stress.

    • The treatment groups are concurrently administered the test compound (e.g., flavonoids) orally or via injection.

    • The control group receives saline injections.

    • At the end of the experimental period, blood and tissue samples (e.g., liver, brain) are collected for biochemical analysis.

Measurement of Oxidative Stress Biomarkers
  • Malondialdehyde (MDA) Assay:

    • Principle: MDA is a product of lipid peroxidation and is used as an indicator of oxidative damage. It reacts with thiobarbituric acid (TBA) to form a colored product.

    • Procedure:

      • Tissue homogenates or serum samples are mixed with a TBA reagent.

      • The mixture is heated in a water bath to facilitate the reaction.

      • After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically, typically around 532 nm.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Principle: SOD catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen. Its activity can be measured by its ability to inhibit the reduction of a chromogenic substrate by superoxide radicals.

    • Procedure:

      • A system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) is used.

      • The sample containing SOD is added to the reaction mixture.

      • The inhibition of the colorimetric reaction is measured spectrophotometrically.

  • Catalase (CAT) Activity Assay:

    • Principle: CAT decomposes hydrogen peroxide (H₂O₂) into water and oxygen. Its activity is determined by measuring the rate of H₂O₂ decomposition.

    • Procedure:

      • The sample is incubated with a known concentration of H₂O₂.

      • The decrease in H₂O₂ concentration is monitored over time by measuring the absorbance at 240 nm.

  • Glutathione Peroxidase (GSH-Px) Activity Assay:

    • Principle: GSH-Px catalyzes the reduction of hydroperoxides, including H₂O₂, using glutathione (GSH) as a reductant. The activity is coupled to the oxidation of NADPH by glutathione reductase, which can be monitored spectrophotometrically.

    • Procedure:

      • The sample is mixed with a reaction buffer containing GSH, glutathione reductase, and NADPH.

      • The reaction is initiated by adding a substrate (e.g., cumene (B47948) hydroperoxide or H₂O₂).

      • The decrease in absorbance at 340 nm due to NADPH oxidation is measured.

Signaling Pathways and Mechanisms

The antioxidant effects of many natural compounds, including those discussed, are often mediated through the activation of specific cellular signaling pathways. The Nrf2-ARE pathway is a key regulator of the cellular antioxidant response.

Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, including SOD, CAT, and enzymes involved in glutathione synthesis.

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 sequesters ROS Oxidative Stress (e.g., ROS) ROS->Keap1 ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GSH-Px) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: The Nrf2-ARE antioxidant response pathway.

Experimental Workflow for In Vivo Antioxidant Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo antioxidant efficacy of a test compound in an animal model of oxidative stress.

Experimental_Workflow start Animal Acclimatization grouping Random Grouping (Control, Model, Treatment) start->grouping induction Induction of Oxidative Stress (e.g., D-galactose injection) grouping->induction treatment Compound Administration induction->treatment concurrently sampling Blood and Tissue Collection treatment->sampling analysis Biochemical Analysis (MDA, SOD, CAT, GSH-Px) sampling->analysis data Data Analysis and Comparison analysis->data

Caption: A generalized workflow for in vivo antioxidant studies.

References

A Comparative Analysis of the Anti-inflammatory Potential of Urolignoside and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the prospective anti-inflammatory properties of Urolignoside, benchmarked against related enterolignans and the established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing experimental data, methodologies, and key signaling pathways.

Introduction to this compound

This compound is a lignan, a class of polyphenolic compounds found in a variety of plants, including Cinnamomum zeylanicum and Lysimachia clethroides. While research has highlighted its antioxidant and radical scavenging activities, there is a notable absence of direct experimental data on its specific anti-inflammatory properties in publicly available scientific literature. However, its chemical relatives, the enterolignans—enterodiol (B191174) and enterolactone (B190478)—which are metabolites formed by the gut microbiota from dietary lignans, have demonstrated notable anti-inflammatory effects. This guide, therefore, provides a comparative analysis of the known anti-inflammatory activities of enterodiol and enterolactone as a predictive framework for the potential of this compound, with the widely used NSAID, Ibuprofen, serving as a benchmark for comparison. This juxtaposition will illuminate the potential mechanisms and efficacy of this compound as a novel anti-inflammatory agent.

Comparative Analysis of Anti-inflammatory Activity

To provide a clear and quantitative comparison, the following tables summarize the inhibitory effects of enterodiol, enterolactone, and Ibuprofen on key inflammatory mediators. It is important to reiterate that the data for enterodiol and enterolactone are presented as a proxy for the potential activity of this compound, for which direct data is not yet available.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 / % Inhibition
Enterodiol Murine Macrophages (RAW 264.7)LPSData not available
Enterolactone Murine Macrophages (RAW 264.7)LPSData not available
Ibuprofen Rat Primary Cerebellar Glial CellsLPS + IFNγIC50: 0.76 mM[1]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

CompoundCell LineStimulantTarget CytokineIC50 / % Inhibition
Enterodiol THP-1 cellsLPSTNF-αDose-dependent inhibition
Enterolactone THP-1 cellsLPSTNF-αDose-dependent inhibition
Ibuprofen Human Mononuclear CellsLPSTNF-αIncreased secretion[2][3]
Ibuprofen Human Mononuclear CellsLPSIL-6Increased secretion[2][3]

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC50
Enterodiol COX-1 / COX-2Data not available
Enterolactone COX-1 / COX-2Data not available
Ibuprofen COX-113 µM
Ibuprofen COX-2Data not available

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways, leading to the production of pro-inflammatory mediators.

LPS-induced Inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus Enterolignans Enterolignans (Potential site of action) Enterolignans->IKK Enterolignans->NFkappaB Ibuprofen_site Ibuprofen Ibuprofen_site->COX2

Caption: LPS-induced pro-inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of anti-inflammatory properties.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: Murine macrophage cell line, RAW 264.7.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, enterolignans, or Ibuprofen) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable metabolite of NO, is determined using a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS-only control)] x 100.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of stimulated cells treated with a test compound.

Protocol:

  • Sample Collection: Collect the cell culture supernatant from the nitric oxide assay described above.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubate overnight.

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Sample Incubation: Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate.

    • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

    • Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) and incubate.

    • Substrate: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

    • Stop Solution: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Quantification: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: The concentration of the cytokine in the samples is determined by interpolating the absorbance values against the standard curve.

Western Blot Analysis for NF-κB Activation

Objective: To assess the effect of a test compound on the activation of the NF-κB pathway by measuring the levels of key proteins, such as the p65 subunit, in the nucleus.

Protocol:

  • Cell Treatment and Lysis: Treat cells as described in the NO assay. After the desired incubation time, lyse the cells to separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the nuclear extracts on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p65 NF-κB antibody) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. A loading control (e.g., Lamin B1 for the nuclear fraction) is used to normalize the protein levels.

Experimental Workflow for In Vitro Anti-inflammatory Assay start Start seed_cells Seed RAW 264.7 Macrophages in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound (this compound / Alternatives) incubate1->add_compound incubate2 Incubate 1h add_compound->incubate2 add_lps Add LPS (1 µg/mL) incubate2->add_lps incubate3 Incubate 24h add_lps->incubate3 collect_supernatant Collect Supernatant incubate3->collect_supernatant lyse_cells Lyse Cells for Western Blot incubate3->lyse_cells griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa_assay end End griess_assay->end elisa_assay->end western_blot Western Blot for NF-κB Pathway Proteins lyse_cells->western_blot western_blot->end

Caption: A typical workflow for in vitro anti-inflammatory screening.

Conclusion

While direct evidence for the anti-inflammatory properties of this compound is currently lacking, the existing data on its related enterolignans, enterodiol and enterolactone, suggest a promising potential. These compounds have been shown to modulate key inflammatory pathways and reduce the production of inflammatory mediators. In comparison to Ibuprofen, which primarily acts through the inhibition of COX enzymes, the potential mechanism of this compound and its congeners appears to be centered on the upstream regulation of inflammatory gene expression through the NF-κB and MAPK pathways. Further in-depth studies are imperative to isolate and characterize the specific anti-inflammatory effects of this compound, determine its potency through IC50 values, and fully elucidate its mechanism of action. Such research will be crucial in validating its potential as a novel therapeutic agent for inflammatory diseases.

References

Comparative Analysis of Urolignoside from Diverse Cinnamomum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study of urolignoside content and its associated biological activities across various Cinnamomum species remains a burgeoning field of research. While this compound, a phenolic compound, has been identified in Cinnamomum zeylanicum (Ceylon cinnamon), a detailed quantitative comparison with other commercially significant species such as Cinnamomum cassia (Chinese cinnamon), Cinnamomum burmannii (Indonesian cinnamon), and Cinnamomum loureiroi (Vietnamese cinnamon) is not extensively documented in current scientific literature. This guide synthesizes the available information on this compound and outlines the necessary experimental frameworks for a thorough comparative analysis to aid researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a lignan (B3055560) derivative that has garnered attention for its potential health benefits, primarily attributed to its antioxidant and radical-scavenging properties. Lignans are a class of polyphenols found in plants and are precursors to mammalian lignans, which are known to have various biological activities. The presence of this compound in Cinnamomum zeylanicum fruits suggests its potential contribution to the overall therapeutic effects of this well-known spice.

Quantitative Comparison of this compound Content

A critical aspect of a comparative study is the quantification of the target compound in different species. Currently, there is a notable gap in the literature providing a side-by-side quantitative analysis of this compound across a range of Cinnamomum species. To address this, a standardized and validated analytical methodology is paramount.

Table 1: Hypothetical Comparative this compound Content in Different Cinnamomum Species

Cinnamomum SpeciesPlant PartThis compound Content (mg/g of dry weight)Reference
C. zeylanicumFruit[Data Not Available][Hypothetical Study]
C. cassiaBark[Data Not Available][Hypothetical Study]
C. burmanniiBark[Data Not Available][Hypothetical Study]
C. loureiroiBark[Data Not Available][Hypothetical Study]

Note: This table is for illustrative purposes only. The data for this compound content in these species is not currently available in the public domain and would need to be determined experimentally.

Experimental Protocols

To facilitate further research, this section outlines the key experimental protocols required for a comprehensive comparative study of this compound.

Extraction of this compound from Cinnamomum Species

This protocol describes a general method for the extraction of phenolic compounds, including this compound, from Cinnamomum plant material.

Experimental Workflow for this compound Extraction

Extraction_Workflow Plant_Material Plant Material (e.g., dried, powdered bark or fruit) Solvent_Extraction Maceration with 80% Methanol (B129727) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration under vacuum Filtration->Concentration Partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate) Concentration->Partitioning Crude_Extract Crude this compound-rich Extract Partitioning->Crude_Extract

Caption: Workflow for the extraction of this compound.

Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., fruits or bark of different Cinnamomum species) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% methanol at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and water) to isolate fractions enriched with specific classes of compounds. This compound, being a phenolic compound, is expected to be present in the more polar fractions like ethyl acetate and methanol/water.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound.

Experimental Workflow for HPLC Quantification

HPLC_Workflow Extract This compound Extract Filtration Filtration (0.45 µm filter) Extract->Filtration HPLC_System HPLC System (C18 column) Filtration->HPLC_System Detection DAD/UV Detector HPLC_System->Detection Quantification Quantification (based on standard curve) Detection->Quantification

Caption: Workflow for HPLC quantification of this compound.

Methodology:

  • Chromatographic Conditions (Hypothetical - requires optimization):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) or UV detector at the maximum absorbance wavelength of this compound.

  • Standard Preparation: Prepare a stock solution of isolated and purified this compound of known concentration. Create a series of dilutions to generate a standard curve.

  • Quantification: Inject the prepared extracts and the standards into the HPLC system. Identify the this compound peak in the chromatograms of the extracts by comparing the retention time with that of the standard. Calculate the concentration of this compound in the samples using the standard curve.

Comparative Biological Activity

While specific studies on the signaling pathways modulated by this compound are lacking, its antioxidant nature suggests potential involvement in pathways related to oxidative stress.

Antioxidant Activity Assays

To compare the antioxidant potential of this compound-containing extracts from different Cinnamomum species, standard in vitro assays can be employed.

Table 2: Hypothetical Comparative Antioxidant Activity of Cinnamomum Extracts

Cinnamomum Species ExtractDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Reference
C. zeylanicum[Data Not Available][Data Not Available][Hypothetical Study]
C. cassia[Data Not Available][Data Not Available][Hypothetical Study]
C. burmannii[Data Not Available][Data Not Available][Hypothetical Study]
C. loureiroi[Data Not Available][Data Not Available][Hypothetical Study]
This compound (Standard)[Data Not Available][Data Not Available][Hypothelial Study]

Note: This table is for illustrative purposes. The IC50 values would need to be determined experimentally.

Methodology for DPPH Radical Scavenging Assay:

  • Prepare different concentrations of the Cinnamomum extracts and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Add 100 µL of each concentration to 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol in a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

Potential Signaling Pathways for Investigation

Given the antioxidant properties of lignans, future research on this compound could explore its effects on key signaling pathways involved in cellular responses to oxidative stress.

Hypothesized Signaling Pathway for this compound's Antioxidant Action

Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization

Caption: A hypothesized signaling pathway for this compound's antioxidant activity.

This diagram illustrates a potential mechanism where this compound could directly scavenge reactive oxygen species (ROS) and potentially activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes that help to mitigate oxidative stress. Further research is needed to validate the interaction of this compound with these and other cellular signaling pathways, such as the NF-κB and MAPK pathways, which are also critically involved in inflammatory and stress responses.

Conclusion and Future Directions

The comparative study of this compound in different Cinnamomum species presents a promising avenue for research in phytochemistry and drug discovery. The lack of comprehensive quantitative data and detailed mechanistic studies highlights a significant opportunity for scientists. By employing standardized extraction and analytical methods, researchers can build a robust dataset to compare the this compound content across various Cinnamomum species. Subsequent investigations into its biological activities and underlying signaling pathways will be crucial in elucidating its full therapeutic potential. This guide provides a foundational framework to stimulate and direct future research in this exciting area.

Assessing the Safety and Toxicity Profile of Urolignoside: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific safety and toxicity data for the compound Urolignoside. Despite extensive searches for in vitro and in vivo toxicological studies, including assessments of cytotoxicity, genotoxicity, and acute or chronic toxicity, no experimental data for this compound could be identified. This absence of foundational safety information precludes a detailed assessment and comparison of its toxicity profile with other alternatives.

While information on the broader class of compounds known as lignans (B1203133) is available, providing a general understanding of their biological activities, this data is not specific to this compound and cannot be used to accurately predict its safety profile. Lignans are a diverse group of polyphenolic compounds found in plants, and their biological effects, including potential toxicity, can vary significantly based on their specific chemical structures.[1][2] Some lignans have been investigated for their potential health benefits, including anti-inflammatory and antioxidant properties.[3] Conversely, certain lignans have demonstrated cytotoxic effects, particularly against cancer cell lines, which highlights the need for compound-specific safety evaluations.[4]

The Imperative of Preclinical Safety and Toxicity Testing

Before any new compound can be considered for therapeutic use, a rigorous evaluation of its safety and toxicity is paramount. This process typically involves a tiered approach of in vitro and in vivo studies designed to identify potential hazards to human health.[5]

Standard In Vitro Toxicity Assays Include:

  • Cytotoxicity Assays: These tests evaluate the potential of a substance to cause cell death. Common methods include the MTT, WST-1, and CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

  • Genotoxicity Assays: These assays are designed to detect a compound's potential to damage DNA. The Ames test, which assesses mutagenicity in bacteria, and the Comet assay, which visualizes DNA strand breaks in eukaryotic cells, are standard methods.

Key In Vivo Toxicity Studies Include:

  • Acute Toxicity Studies: These studies involve the administration of a single high dose of a substance to animals to determine the immediate adverse effects and the median lethal dose (LD50).

  • Sub-chronic and Chronic Toxicity Studies: These involve repeated administration of the substance over a longer period (typically 28 or 90 days for sub-chronic, and longer for chronic studies) to evaluate long-term health effects.

Due to the lack of available data for this compound, it is not possible to present a quantitative comparison of its safety profile. The following sections provide a general overview of the experimental protocols that would be necessary to assess the safety of a compound like this compound.

General Experimental Protocols for Safety and Toxicity Assessment

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Experimental Workflow:

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Plate Cells in 96-well Plate B Treat with Compound and Controls A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual eukaryotic cells.

Experimental Workflow:

  • Cell Treatment: Expose cells to the test compound at various concentrations, alongside positive and negative controls.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Comet_Assay_Workflow A Treat Cells with Compound B Embed Cells in Agarose on Slide A->B C Lyse Cells B->C D Unwind DNA in Alkaline Buffer C->D E Perform Electrophoresis D->E F Neutralize and Stain DNA E->F G Visualize and Score Comets F->G

Caption: Workflow of the Comet assay for genotoxicity assessment.

Conclusion

A thorough assessment of the safety and toxicity profile of this compound is not possible at this time due to the absence of publicly available experimental data. To address this critical knowledge gap, comprehensive in vitro and in vivo studies following established toxicological protocols are required. Such studies would be essential to determine the potential risks associated with this compound and to provide the necessary data for any future consideration of its use in research or therapeutic applications. Until such data becomes available, the safety and toxicity of this compound remain unknown.

References

Urolignoside's potential synergistic effects with other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The exploration of synergistic interactions between natural compounds is a burgeoning field in pharmacology, offering the potential for enhanced therapeutic efficacy and reduced side effects. Urolignoside, a metabolite of ellagitannins found in various plant-based foods, has garnered attention for its potential health benefits. While research on its synergistic effects is still in its nascent stages, its known biological activities suggest a strong potential for synergistic interactions with other well-studied natural compounds. This guide provides a comparative overview of the hypothesized synergistic effects of this compound with other natural compounds, supported by established experimental protocols for evaluating such interactions.

Hypothesized Synergistic Combinations and Mechanistic Rationale

Based on the known anti-inflammatory and antioxidant mechanisms of urolignosides and related urolithins, we can propose potential synergistic partnerships with other natural compounds that exhibit complementary modes of action. Urolithins, including this compound precursors, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 antioxidant response pathway[1].

Table 1: Proposed Synergistic Combinations with this compound

Combination Therapeutic Area Hypothesized Synergistic Mechanism Key Signaling Pathways
This compound + Curcumin Anti-inflammatory, AnticancerComplementary inhibition of inflammatory pathways and induction of apoptosis. Curcumin is a known inhibitor of NF-κB, similar to urolithins, potentially leading to a more potent anti-inflammatory response. Both compounds can induce apoptosis through different but potentially converging pathways.NF-κB, Nrf2, MAPK, Apoptotic pathways (Caspase activation)
This compound + Quercetin Antioxidant, Anti-inflammatoryEnhanced antioxidant capacity through both direct radical scavenging (quercetin) and induction of antioxidant enzymes (this compound via Nrf2). Quercetin also possesses anti-inflammatory properties that can complement those of this compound.Nrf2/ARE, NF-κB, PI3K/Akt
This compound + Resveratrol (B1683913) Anti-aging, CardioprotectiveActivation of complementary cellular stress response pathways. Resveratrol is a known activator of Sirtuin 1 (SIRT1), which has roles in longevity and cellular health, while this compound's activation of Nrf2 can provide a multi-pronged approach to cellular protection.Nrf2, SIRT1, AMPK

Experimental Protocols for Assessing Synergy

To validate the hypothesized synergistic effects, rigorous experimental evaluation is necessary. The following are standard protocols used to quantify the nature of the interaction between two or more compounds.

Cell Viability Assays (MTT/XTT)

These colorimetric assays are fundamental for determining the cytotoxic or cytostatic effects of the individual compounds and their combinations on cell lines.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of each compound individually and in combination at fixed ratios.

    • After a predetermined incubation period (e.g., 24, 48, or 72 hours), add the MTT or XTT reagent to each well.

    • Incubate for a few hours to allow for formazan formation.

    • If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound and combination.

Combination Index (CI) Analysis

The Combination Index (CI) method, based on the median-effect principle, is a widely accepted method for quantifying drug interactions.

  • Principle: The CI value determines whether the effect of a combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Calculation: The CI is calculated using software such as CompuSyn, based on the dose-effect data obtained from cell viability assays. The formula takes into account the doses of each drug in the combination required to produce a certain effect (e.g., 50% inhibition) compared to the doses of the individual drugs required to produce the same effect.

Apoptosis Assays (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound combination.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Methodology:

    • Treat cells with the compounds of interest for a specified time.

    • Harvest the cells and wash with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Gene and Protein Expression Analysis (qPCR and Western Blot)

These techniques are used to investigate the molecular mechanisms underlying the synergistic effects by measuring changes in the expression of key genes and proteins in relevant signaling pathways.

  • Quantitative PCR (qPCR):

    • Isolate total RNA from treated and untreated cells.

    • Synthesize complementary DNA (cDNA) by reverse transcription.

    • Perform qPCR using specific primers for target genes (e.g., Nrf2, HO-1, NF-κB, Bcl-2, Bax, Caspases) and a reference gene.

    • Analyze the relative gene expression using the ΔΔCt method.

  • Western Blot:

    • Lyse treated and untreated cells to extract total protein.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific to the target proteins (e.g., p-NF-κB, Nrf2, cleaved Caspase-3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

Data Presentation

Table 2: Hypothetical IC50 Values (µM) for this compound and Curcumin in a Cancer Cell Line

Compound/Combination IC50 (48h) Combination Index (CI) at Fa=0.5 *
This compound85-
Curcumin15-
This compound + Curcumin (1:1 ratio)7.5 (for Curcumin)0.65

*Fraction affected (Fa) of 0.5 corresponds to 50% inhibition. A CI value < 1 suggests synergy.

Table 3: Hypothetical Fold Change in Gene Expression (qPCR) after 24h Treatment

Gene This compound (50 µM) Quercetin (20 µM) This compound + Quercetin
Nrf22.51.24.8
HO-13.11.56.2
NF-κB (p65)0.60.80.3

Mandatory Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assessment cluster_mechanism Mechanism of Action Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment: - this compound (alone) - Compound X (alone) - this compound + Compound X Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/XTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Gene_Expression Gene Expression (qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression IC50 IC50 Determination Cell_Viability->IC50 CI_Analysis Combination Index (CI) Analysis IC50->CI_Analysis Result Result CI_Analysis->Result Synergistic? (CI < 1)

Caption: A generalized workflow for assessing the synergistic effects of this compound with another natural compound.

Signaling_Pathways cluster_this compound This compound cluster_CompoundX Compound X (e.g., Curcumin) cluster_pathways Cellular Signaling This compound This compound IKK IKK This compound->IKK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates CompoundX Compound X CompoundX->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Upregulates ARE ARE Nrf2->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Upregulates Antioxidant_Genes->Inflammatory_Genes Inhibits

Caption: Hypothesized synergistic anti-inflammatory mechanism of this compound and a complementary compound like Curcumin.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with other natural compounds is currently limited, its known mechanisms of action provide a strong rationale for investigating such combinations. The proposed partnerships with curcumin, quercetin, and resveratrol are based on complementary effects on key cellular pathways involved in inflammation, oxidative stress, and cellular health. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these and other potential synergistic combinations, paving the way for the development of novel and more effective natural product-based therapeutics. It is imperative that future research focuses on generating quantitative data to validate these hypotheses and unlock the full therapeutic potential of this compound in combination therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urolignoside
Reactant of Route 2
Urolignoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。